1-Cyclopropylpyrazole-4-boronic Acid
Description
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Properties
IUPAC Name |
(1-cyclopropylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6,10-11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACQYPYUKMKUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist’s Guide to 1-Cyclopropylpyrazole-4-boronic Acid: Properties, Synthesis, and Application in Modern Drug Discovery
Abstract
1-Cyclopropylpyrazole-4-boronic acid has emerged as a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique structure, combining the desirable electronic properties of a pyrazole ring with the conformational rigidity of a cyclopropyl group, makes it an invaluable reagent for introducing this moiety into complex molecular architectures. This technical guide provides an in-depth analysis of the compound's chemical properties, stability considerations, synthesis, and reactivity. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern drug development. This document serves as a comprehensive resource for scientists seeking to leverage this versatile reagent in their research and development programs.
Introduction and Core Chemical Identity
This compound (CAS No: 1678534-30-9) is a specialized organoboron compound.[1] The strategic placement of the boronic acid group at the 4-position of the pyrazole ring renders it an ideal substrate for C-C bond formation. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] The N1-cyclopropyl substituent provides a three-dimensional character, which can be crucial for achieving high binding affinity and selectivity for biological targets.
This guide will delve into the practical aspects of using this reagent, moving beyond simple data to explain the causality behind its reactivity and the best practices for its handling and application.
Caption: Chemical structure of this compound.
Physicochemical and Handling Properties
Understanding the fundamental properties of a reagent is critical for its effective use and storage. Boronic acids, as a class, require careful handling due to their propensity for dehydration to form boroxines and potential for protodeboronation under certain conditions.[4]
| Property | Value | Source(s) |
| CAS Number | 1678534-30-9 | [1][5] |
| Molecular Formula | C₆H₉BN₂O₂ | [1][5] |
| Molecular Weight | 151.96 g/mol | [1][5] |
| Purity (Typical) | ≥95% | [1] |
| SMILES | O--INVALID-LINK--c1cn(n_c_1)C2CC2 | [5] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds[6] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, away from light and moisture. | [5] |
Expert Insight on Stability and Handling: The recommendation for freezer storage under an inert atmosphere is not merely precautionary.[5] Many heterocyclic and cyclopropyl boronic acids are inherently unstable and can degrade on the benchtop, leading to inconsistent reaction yields.[7] For applications requiring high reproducibility or for long-term storage, conversion to a more stable derivative, such as the corresponding pinacol ester (1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, CAS 1151802-22-0), is highly recommended.[6][8][9] Pinacol esters are generally more robust, less prone to dehydration, and easier to handle and purify via standard silica gel chromatography.[9][10]
Synthesis and Reactivity Profile
General Synthesis Route
The synthesis of pyrazole boronic acids typically proceeds from the corresponding halo-pyrazole. The most common and scalable approach involves a lithium-halogen exchange at cryogenic temperatures, followed by trapping the resulting lithiated intermediate with a borate ester.
Caption: A typical one-pot synthesis workflow for pyrazole boronic acids.[11][12]
Causality Behind Experimental Choices:
-
Cryogenic Temperature (-78°C): The lithium-halogen exchange is extremely fast. Low temperatures are essential to prevent side reactions, such as the deprotonation of the solvent (THF) or reaction of the highly basic organolithium intermediate with other functional groups.
-
Borate Ester Choice: Triisopropyl borate is often preferred over trimethyl borate in large-scale synthesis. Its lower reactivity helps to control the exotherm of the borylation step, and the resulting boronic ester is less prone to immediate hydrolysis, allowing for a more controlled workup.
-
One-Pot Procedure: This approach is efficient as it avoids the isolation of the unstable lithiated pyrazole intermediate, improving overall yield and operational simplicity.[11][12]
Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[3][13] This palladium-catalyzed reaction forms a C-C bond between the pyrazole (from the boronic acid) and an aryl or heteroaryl halide/triflate, making it a powerful tool for constructing complex biaryl systems prevalent in pharmaceuticals.[2][14]
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Field Application: A Validated Suzuki-Miyaura Protocol
The following protocol provides a reliable, self-validating system for coupling this compound with a generic aryl bromide.
Objective: To synthesize 4-(Aryl)-1-cyclopropyl-1H-pyrazole.
Materials:
-
This compound (1.1 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]
-
Base (e.g., Sodium Carbonate (Na₂CO₃), 2.5 equivalents)[15]
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)[15]
-
Inert Gas (Argon or Nitrogen)
-
Schlenk tube or equivalent reaction vessel
Step-by-Step Methodology:
-
Vessel Preparation: Add the aryl bromide (0.1 mmol, 1.0 eq.), this compound (0.11 mmol, 1.1 eq.), sodium carbonate (0.25 mmol, 2.5 eq.), and Pd(PPh₃)₄ (0.005 mmol, 5 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Inerting the Atmosphere: Seal the tube and evacuate and backfill with argon three times. This step is critical because the active Pd(0) catalyst is oxygen-sensitive and can be deactivated by air.
-
Solvent Addition: Add 2 mL of the 1,4-dioxane/water (4:1) mixture via syringe. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90°C and stir for 6 hours.[15] Reaction progress can be monitored by TLC or LC-MS.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Self-Validating System: The success of this protocol is validated by the consumption of starting materials and the formation of the higher R_f product, as observed by TLC. Complete characterization of the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry will confirm the structure and purity, thereby validating the entire workflow.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its robust performance in Suzuki-Miyaura couplings allows for the efficient and predictable synthesis of complex molecules.[3][13] While its stability requires careful management, the use of its pinacol ester derivative provides a practical solution for routine applications.[6][8] As the demand for novel heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the next generation of therapeutics and advanced materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1678534-30-9|this compound|BLD Pharm [bldpharm.com]
- 6. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]
- 9. nbinno.com [nbinno.com]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
1-Cyclopropylpyrazole-4-boronic acid CAS number 1678534-30-9
An In-depth Technical Guide to 1-Cyclopropylpyrazole-4-boronic acid (CAS: 1678534-30-9)
Authored by: A Senior Application Scientist
Introduction: A Strategic Building Block in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and material properties. The pyrazole ring, a five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile binding capabilities.[1][2][3] When combined with a cyclopropyl group—a small, strained ring known to enhance metabolic stability, binding affinity, and cell permeability—the resulting scaffold becomes a highly valuable asset for molecular design.[4]
This compound (CAS: 1678534-30-9) is a chemical reagent that embodies this principle. It serves as a versatile and efficient building block for introducing the 1-cyclopropylpyrazole moiety into a wide array of complex molecules.[5][6][7] Its primary utility lies in its function as an organoboron reagent in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][3] This guide provides an in-depth technical overview of its properties, synthesis, characterization, and core applications, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of a reagent is critical for its effective and safe utilization in the laboratory. This compound is a stable, yet reactive, compound that requires specific handling and storage conditions to maintain its integrity.
Data Summary: Key Properties
| Property | Value | Reference(s) |
| CAS Number | 1678534-30-9 | [5][7][8] |
| Molecular Formula | C₆H₉BN₂O₂ | [5][6][7] |
| Molecular Weight | 151.96 g/mol | [5][6] |
| Appearance | Typically a white to off-white solid | N/A |
| Synonyms | (1-Cyclopropyl-1H-pyrazol-4-yl)boronic acid | [5][6] |
Stability, Storage, and Safety
Stability: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines (cyclic anhydrides) or protodeboronation (loss of the boronic acid group) under certain conditions, particularly in aqueous media at elevated temperatures or non-optimal pH.[9][10][11] While generally stable under recommended storage, its reactivity is what makes it useful.
Storage: To ensure long-term viability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[9][13] Handling should be performed in a chemical fume hood to avoid inhalation of dust.[9][12] Based on safety data for similar compounds, it may cause skin, eye, and respiratory irritation.[9][12]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][13]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][12]
-
IF SWALLOWED: Call a poison center or doctor if you feel unwell.[9][12]
Synthesis and Characterization: A Plausible Pathway
While proprietary synthesis routes may vary between suppliers, a robust and logical pathway to 1-alkylpyrazole-4-boronic acids and their esters can be constructed from established methodologies in the chemical literature. The following represents a generalized, field-proven approach.[14][15]
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-stage process starting from the parent pyrazole heterocycle.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 1678534-30-9 | (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid - Synblock [synblock.com]
- 6. (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid | C6H9BN2O2 | CID 57516619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. (1-cyclopropyl-1H-pyrazol-4-yl)boronic acid | 1678534-30-9 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.es [fishersci.es]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 15. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
1-Cyclopropylpyrazole-4-boronic acid molecular structure
An In-depth Technical Guide to 1-Cyclopropylpyrazole-4-boronic Acid: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, physicochemical properties, and established synthetic routes. A primary focus will be placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is fundamental to modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this valuable reagent.
Introduction: The Significance of the Pyrazole-Boronic Acid Moiety
The fusion of a pyrazole ring with a boronic acid functional group creates a molecule of considerable synthetic utility. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and ability to form key hydrogen bond interactions with biological targets.[1] The boronic acid group, on the other hand, is a cornerstone of modern organic synthesis, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the precise and efficient formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures.[1]
This compound, with its unique cyclopropyl substitution at the N1 position of the pyrazole ring, offers chemists a valuable tool to explore new chemical space. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, making it an attractive feature in drug design. This guide will explore the synthesis, properties, and applications of this specific and important building block.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. It is important to note that this compound is often supplied and used as its more stable pinacol ester derivative, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which protects the boronic acid from dehydration and degradation.[2][3]
Core Structure
The molecular structure consists of a five-membered pyrazole ring, a heterocyclic aromatic ring with two adjacent nitrogen atoms. A cyclopropyl group is attached to one of the nitrogen atoms (N1), and a boronic acid group (-B(OH)₂) is attached to the carbon at the 4-position of the pyrazole ring.
Caption: Molecular Structure of this compound.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉BN₂O₂ | [4][5] |
| Molecular Weight | 151.96 g/mol | [4][5] |
| CAS Number | 1678534-30-9 | [4][6] |
| Appearance | Solid | [3][7] |
| Purity | Typically ≥95% | [4] |
For the Pinacol Ester Derivative:
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉BN₂O₂ | [2][3] |
| Molecular Weight | 234.11 g/mol | [2] |
| CAS Number | 1151802-22-0 | [2][3] |
| Appearance | Pale yellow solid | [3] |
| IUPAC Name | 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | [2][3] |
Synthesis and Characterization
The synthesis of pyrazole boronic acids can be achieved through various routes, often involving the borylation of a pre-functionalized pyrazole ring.
General Synthetic Approach
A common and robust method for synthesizing pyrazole-4-boronic acid pinacol esters involves a palladium-catalyzed cross-coupling reaction between a 4-halopyrazole and bis(pinacolato)diboron (B₂pin₂).[8] The N-cyclopropyl group is typically introduced before the borylation step.
Caption: Generalized workflow for the synthesis of this compound pinacol ester.
Exemplary Experimental Protocol: Miyaura Borylation
The following is a representative, non-optimized protocol based on established methods for the synthesis of pyrazole boronic esters.[8]
-
Reaction Setup: To an oven-dried flask, add 1-cyclopropyl-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound pinacol ester.
Causality: The palladium catalyst is essential for the oxidative addition to the C-I bond, followed by transmetalation with the diboron reagent and reductive elimination to form the C-B bond.[8] Potassium acetate acts as the base required for the catalytic cycle. The pinacol ester is targeted for its enhanced stability compared to the free boronic acid.[1]
Characterization Techniques
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. For the pinacol ester, characteristic signals include the cyclopropyl protons, the pyrazole ring protons, and the singlet for the twelve methyl protons of the pinacol group around 1.3 ppm.[8]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
¹¹B NMR Spectroscopy: This technique can be used to distinguish between the sp²-hybridized boronic acid/ester and any potential sp³-hybridized boronate species.[9][10]
Key Applications in Organic Synthesis
The primary application of this compound and its ester is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[11][12][13] This reaction is a powerful tool for forming C-C bonds between sp²-hybridized carbon atoms.
The Suzuki-Miyaura Coupling Reaction
This palladium-catalyzed reaction couples an organoboron compound (the pyrazole boronic acid) with an organohalide or triflate. It is widely used in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs).[1][14]
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the coupling of a pyrazole boronic acid with an aryl halide.[11]
-
Reactant Mixture: In a reaction vessel, combine the aryl halide (1.0 eq), this compound pinacol ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%), and a base like sodium carbonate (2.5 eq).[11]
-
Solvent System: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[11]
-
Reaction Execution: Degas the mixture and heat under an inert atmosphere to 90-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).[11][14]
-
Isolation: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.
-
Purification: Purify the residue via flash chromatography or recrystallization to obtain the desired biaryl product.
Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen, the choice of an appropriate palladium catalyst and ligand, and the correct base and solvent system.[13][14] The boronic acid pinacol ester is often preferred over the free acid as it can be less prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[10]
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed when handling this compound and its derivatives.
-
Hazards Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It may also cause respiratory irritation.[7][15]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[7] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Handling: Avoid creating dust.[15] Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Boronic acids and their esters can be sensitive to moisture.[16]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a medicinally relevant pyrazole core and a synthetically tractable boronic acid functional group makes it a powerful tool for the construction of novel molecular entities. A thorough understanding of its structure, synthesis, and reactivity, particularly in Suzuki-Miyaura cross-coupling, is essential for researchers in drug discovery and materials science aiming to leverage its full potential. The protocols and insights provided in this guide serve as a foundation for the successful application of this important reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]
- 3. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid | C6H9BN2O2 | CID 57516619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1678534-30-9|this compound|BLD Pharm [bldpharm.com]
- 7. anichemllc.com [anichemllc.com]
- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 1-Cyclopropylpyrazole-4-boronic Acid
This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive analysis of the solubility characteristics of 1-cyclopropylpyrazole-4-boronic acid, a key building block in modern medicinal chemistry. Recognizing the scarcity of public-domain quantitative data for this specific molecule, this document synthesizes established principles from analogous compounds to provide a robust framework for solvent selection and offers a detailed, field-proven protocol for its experimental determination.
Introduction: The Critical Role of Solubility in Drug Discovery
This compound and its derivatives are of significant interest in pharmaceutical research. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The boronic acid group serves as a versatile synthetic handle, most notably for Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex drug candidates.[1][3]
The success of any compound in the drug development pipeline—from initial synthesis and purification to formulation and in vivo efficacy—is inextricably linked to its solubility. Poor solubility can lead to challenges in reaction kinetics, inaccurate biological screening results, and significant hurdles in developing a viable dosage form. Therefore, a thorough understanding and empirical determination of the solubility of key intermediates like this compound are not just procedural steps but foundational pillars of a successful research program.
Physicochemical Principles Governing Boronic Acid Solubility
The Challenge of Boroxine Formation
A primary complicating factor in the study of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium between the boronic acid and its less soluble boroxine form is influenced by the solvent and temperature, making it difficult to obtain reproducible solubility data.[4] The formation of these trimeric species can lead to an underestimation of the true solubility of the monomeric acid.[6]
The Impact of Solvent Polarity and Functionality
The choice of solvent is the most critical factor influencing the solubility of boronic acids. Studies on phenylboronic acid and its derivatives have established clear trends:
-
High Solubility: Ethers (e.g., dipropyl ether) and ketones (e.g., acetone, 3-pentanone) are often excellent solvents for boronic acids.[4][7]
-
Moderate Solubility: Chlorinated solvents like chloroform can provide moderate solubility and are sometimes suitable for crystallization.[4]
-
Low Solubility: Hydrocarbons (e.g., methylcyclohexane) are generally poor solvents for boronic acids.[4][7]
This trend suggests that the polarity and hydrogen-bonding capability of the solvent play a crucial role in solvating the boronic acid moiety.
Enhancing Solubility via Esterification
A common strategy to circumvent the challenges associated with boronic acid solubility and stability is to convert them into boronic esters, such as pinacol esters. These esters are generally more soluble in a wider range of organic solvents and are not susceptible to boroxine formation.[4][7][8] For this compound, its corresponding pinacol ester is commercially available and would be expected to exhibit enhanced solubility in common organic solvents.[9][10]
Predictive Framework for Solvent Selection
Based on the principles discussed, we can construct a predictive table to guide the initial selection of solvents for this compound.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Ethers | THF, 2-MeTHF, Dioxane | High | Ethers are effective solvents for analogous boronic acids, likely due to their ability to act as hydrogen bond acceptors.[4] |
| Ketones | Acetone, MEK | High | Ketones have demonstrated high solubility for phenylboronic acid, indicating strong solute-solvent interactions.[4][7] |
| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors. However, their reactivity with boronic acids to form boronate esters must be considered. |
| Aprotic Polar | DMF, DMAc, DMSO | High | These solvents are generally strong solvating agents for a wide range of polar organic molecules. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Chloroform shows moderate solubility for phenylboronic acid.[4] These are useful for reactions where protic solvents are undesirable. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a versatile solvent with moderate polarity. Its predicted solubility for pyrazole-4-boronic acid pinacol ester is noted in some sources.[11] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The polarity mismatch between the heterocyclic boronic acid and non-polar aromatic hydrocarbons suggests poor solubility. |
| Aliphatic Hydrocarbons | Heptane, Cyclohexane | Very Low | Hydrocarbons are consistently poor solvents for boronic acids and are often used as anti-solvents for crystallization.[4][7] |
| Water | Water | Low | While the pyrazole ring can improve aqueous solubility compared to a benzene ring, boronic acids are generally characterized by low water solubility.[2][7] The pKa of the compound will significantly influence pH-dependent solubility. |
Experimental Protocol: Dynamic Method for Solubility Determination
To obtain reliable and quantitative solubility data, an experimental approach is essential. The dynamic (polythermal) method is a robust technique for determining the temperature-dependent solubility of a compound in various solvents.[4][5]
Principle
A series of suspensions of the solute (this compound) in a given solvent are prepared at different known concentrations. Each suspension is heated at a controlled rate with vigorous stirring until complete dissolution is observed. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.
Experimental Workflow Diagram
Caption: Workflow for the dynamic determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh a specific amount of this compound into a series of sealable glass vials.
-
To each vial, add a precise volume or mass of the chosen solvent to create suspensions of varying known concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/mL).
-
Add a small magnetic stir bar to each vial and seal tightly to prevent solvent loss during heating.
-
-
Measurement:
-
Place the vials in a programmable heating block or oil bath equipped with a magnetic stirrer and a calibrated temperature probe.
-
Begin stirring at a constant and vigorous rate to ensure the suspension is homogenous.
-
Start heating the system at a slow, controlled rate (e.g., 0.2-0.5 °C per minute). A slow ramp is crucial for accuracy.
-
Observe the vials closely. The dissolution point is the temperature at which the solution becomes perfectly clear, with no visible solid particles remaining. A laser beam passed through the vial can aid in detecting the disappearance of turbidity.
-
Record the temperature of complete dissolution for each concentration.
-
-
Data Analysis and Visualization:
-
Plot the recorded dissolution temperatures (°C or K) on the y-axis against the corresponding concentrations (mole fraction, molality, or g/100g of solvent) on the x-axis.
-
The resulting plot is the solubility curve for this compound in that specific solvent. This curve provides the concentration of a saturated solution at any given temperature within the measured range.
-
Self-Validating System & Trustworthiness
-
Consistency Check: Repeat the measurement for a few concentrations to ensure reproducibility. The dissolution temperatures should be within a narrow range (e.g., ±0.5 °C).
-
Approach from Both Sides: For a given concentration, determine the dissolution temperature upon heating. Then, slowly cool the clear solution until precipitation is observed. The dissolution and precipitation temperatures should be very close, confirming that a true thermodynamic equilibrium is being measured.
-
Analytical Purity: Ensure the starting material is of high purity, as impurities can significantly affect solubility measurements. Characterize the compound by NMR, LC-MS, and melting point before beginning solubility studies.
Data Interpretation and Advanced Considerations
-
Interpreting the Curve: The solubility curve provides invaluable data for process chemists. For example, it can be used to determine the optimal temperature for dissolving the compound for a reaction or the amount of product that will crystallize out of solution upon cooling from a specific temperature.
-
pH-Dependent Aqueous Solubility: For aqueous systems, the solubility of boronic acids is highly dependent on pH due to the equilibrium between the neutral acid and the anionic boronate species. A similar experimental setup can be used with buffered aqueous solutions to determine solubility as a function of pH.
-
Analytical Challenges: Boronic acids can be labile. Traditional analytical methods like reversed-phase HPLC can be challenging due to on-column degradation or poor peak shape.[12] Non-aqueous capillary electrophoresis (NACE) has been shown to be a more reliable technique for analyzing boronic acids and their esters without inducing hydrolysis.[12]
Conclusion
While specific, quantitative solubility data for this compound is not yet prevalent in scientific literature, a robust understanding can be achieved by applying established principles from analogous boronic acids. Ethers and ketones are predicted to be effective solvents, while hydrocarbons are expected to be poor choices. The conversion to a pinacol ester is a reliable strategy to enhance solubility in organic media.
Ultimately, the empirical determination of solubility is indispensable. The dynamic method detailed in this guide provides a trustworthy and accurate protocol for researchers to generate the critical data needed to accelerate their synthesis, purification, and formulation efforts. This foundational knowledge is paramount to unlocking the full potential of this compound as a building block in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]
- 10. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]
- 11. lookchem.com [lookchem.com]
- 12. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 1-Cyclopropylpyrazole-4-boronic Acid
Foreword: Navigating the Analytical Landscape of a Novel Building Block
In the dynamic field of medicinal chemistry and materials science, the synthesis and application of novel heterocyclic building blocks are paramount to innovation. 1-Cyclopropylpyrazole-4-boronic acid stands out as a versatile reagent, prized for its unique combination of a reactive boronic acid moiety and the structurally significant cyclopropylpyrazole core. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the essential spectroscopic techniques required to unequivocally characterize this compound.
Due to the compound's relatively recent emergence in mainstream chemical catalogs, comprehensive, publicly available spectral data can be fragmented. This guide, therefore, not only presents available data but also provides a predictive framework based on established spectroscopic principles and data from closely related analogs. It is designed to be a practical, field-proven resource, explaining not just the data itself, but the causality behind the analytical choices and the interpretation of the results.
Molecular Structure and its Spectroscopic Implications
The structure of this compound dictates its spectral signature. The key features are:
-
An aromatic pyrazole ring with two distinct protons.
-
A cyclopropyl group attached to one of the pyrazole nitrogens, with a unique methine proton and two sets of diastereotopic methylene protons.
-
A boronic acid group [-B(OH)₂] directly attached to the pyrazole ring, which is in equilibrium with its cyclic anhydride, a boroxine.
This equilibrium between the monomeric acid and the trimeric boroxine is a critical consideration in spectral analysis, as it can lead to broadened signals or the appearance of multiple species, particularly in NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹¹B) is essential for complete characterization.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol is crucial to ensure data integrity, primarily by minimizing the presence of the boroxine anhydride.
Methodology:
-
Solvent Selection: Use a deuterated solvent that can disrupt the hydrogen bonding network of the boroxine. DMSO-d₆ or Methanol-d₄ are preferred over CDCl₃. DMSO-d₆ has the added advantage of clearly showing the exchangeable -OH protons of the boronic acid.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent directly in the NMR tube.
-
Water Suppression (Optional but Recommended): To clearly observe the B(OH)₂ protons, a water suppression pulse sequence (e.g., presaturation) can be employed.
-
Acquisition Parameters:
-
¹H NMR: Acquire at a field strength of at least 400 MHz. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard. Due to the relatively low natural abundance of ¹³C and the potential for broad signals from the carbon attached to boron, a longer acquisition time may be necessary.
-
¹¹B NMR: Use a boron-free quartz NMR tube to avoid a broad background signal from borosilicate glass.[1][2] Acquire a proton-decoupled spectrum. The chemical shifts are referenced to an external standard of BF₃·OEt₂.[3]
-
¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The proton NMR spectrum provides a direct fingerprint of the molecule's hydrogen framework.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Pyrazole H-3 | 7.8 - 8.2 | Singlet (s) | - | Deshielded aromatic proton adjacent to two nitrogen atoms. |
| Pyrazole H-5 | 7.6 - 8.0 | Singlet (s) | - | Deshielded aromatic proton. |
| Cyclopropyl-CH | 3.6 - 4.0 | Multiplet (m) | ~7-8 Hz | Methine proton deshielded by the adjacent nitrogen atom of the pyrazole ring. |
| Cyclopropyl-CH₂ | 1.0 - 1.4 | Multiplet (m) | ~4-8 Hz | Methylene protons on the cyclopropyl ring. |
| B(OH)₂ | 4.5 - 6.0 | Broad Singlet (br s) | - | Exchangeable protons; chemical shift is highly dependent on concentration and solvent. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C-3 | ~140 | Aromatic carbon adjacent to two nitrogens. |
| Pyrazole C-4 | ~110 (broad) | The signal for the carbon attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus.[4] |
| Pyrazole C-5 | ~130 | Aromatic carbon. |
| Cyclopropyl-CH | ~35 | Methine carbon of the cyclopropyl group. |
| Cyclopropyl-CH₂ | ~7 | Methylene carbons of the cyclopropyl group. |
¹¹B NMR Spectroscopy: The Boron Signature
¹¹B NMR is indispensable for confirming the presence and electronic environment of the boron atom.
-
Expected Chemical Shift: For a tricoordinate arylboronic acid, a single, relatively broad signal is expected in the range of δ 28-33 ppm .[3] The presence of the boroxine anhydride would result in a signal at a slightly lower field (δ ~33 ppm) compared to the monomeric acid (δ ~30 ppm).[3]
-
Linewidth: The linewidth of the signal is influenced by the rate of chemical exchange and the quadrupolar nature of the boron nucleus.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Ionization and Analysis
The choice of ionization technique is critical for analyzing boronic acids due to their propensity to dehydrate.
Methodology:
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that is less likely to cause thermal degradation (dehydration) compared to techniques like Electron Impact (EI).
-
Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ may be observed. In negative mode, adducts such as [M+formate]⁻ or [M+acetate]⁻ might be seen if these are present in the mobile phase.
-
High-Resolution MS (HRMS): HRMS (e.g., using a TOF or Orbitrap analyzer) is essential to confirm the elemental composition of the parent ion and its fragments, providing an unambiguous molecular formula.
Expected Mass Spectrum
| Ion | m/z (calculated for C₆H₉BN₂O₂) | Interpretation |
| [M-H₂O+H]⁺ | 134.08 | Loss of water from the protonated molecule, a common fragmentation for boronic acids. |
| [M+H]⁺ | 152.08 | Protonated molecular ion. |
| [M+Na]⁺ | 174.06 | Sodium adduct of the molecular ion. |
| [M₃-3H₂O+H]⁺ | 400.22 | Protonated boroxine trimer. Observation of this ion provides strong evidence for the equilibrium in solution or in the gas phase. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.
Experimental Protocol: Sample Preparation
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) is the most convenient method for solid samples, requiring minimal sample preparation.
-
Data Acquisition: A background spectrum should be collected before analyzing the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Key Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | B(OH)₂ (hydrogen-bonded) |
| ~3100 | C-H stretch (aromatic) | Pyrazole ring |
| 2850 - 3000 | C-H stretch (aliphatic) | Cyclopropyl group |
| ~1600 | C=N stretch | Pyrazole ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1020 | B-C stretch | Boron-Carbon bond[5] |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of a comprehensive spectral analysis for this compound.
References
A Technical Guide to 1-Cyclopropylpyrazole-4-boronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of a Key Building Block
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapies. The functionalization of this versatile heterocycle with a boronic acid or its corresponding pinacol ester at the 4-position unlocks a powerful tool for synthetic chemists: 1-Cyclopropylpyrazole-4-boronic acid. This technical guide provides an in-depth analysis of its commercial availability, synthesis, and critical role as a building block in drug discovery, with a particular focus on its application in the synthesis of kinase inhibitors.
The strategic placement of the cyclopropyl group at the N1 position of the pyrazole ring offers a unique combination of lipophilicity and conformational rigidity, often leading to improved metabolic stability and binding affinity of the final drug candidate. The boronic acid moiety, a versatile handle for palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures.[2] This guide will serve as a comprehensive resource for researchers looking to leverage the synthetic utility of this valuable reagent.
Commercial Availability and Physicochemical Properties
This compound and its more stable pinacol ester derivative are readily available from a variety of commercial suppliers. The choice between the boronic acid and its pinacol ester is often one of convenience and stability; the pinacol ester generally offers a longer shelf-life and is less prone to dehydration and other decomposition pathways.
Below is a summary of representative commercial suppliers and the typical forms in which this reagent is available:
| Supplier | Product Name | CAS Number | Purity |
| Synblock | (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid | 1678534-30-9 | >98% |
| ChemicalBook | (1-cyclopropyl-1H-pyrazol-4-yl)boronic acid | 1678534-30-9 | Varies |
| PubChem | (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid | 57516619 | Varies |
| Fisher Scientific | 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester | 1151802-22-0 | 97% |
| Thermo Fisher Scientific | 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester | 1151802-22-0 | 97% |
| Biosynth | (1-cyclopropyl-1h-pyrazol-5-yl)boronic acid pinacol ester | 2123477-78-9 | Varies |
Physicochemical Properties of this compound Pinacol Ester
| Property | Value | Source |
| Molecular Formula | C12H19BN2O2 | [3] |
| Molecular Weight | 234.10 g/mol | [3] |
| Appearance | Pale yellow solid | [3] |
| Purity (typical) | >96.0% | [3] |
| CAS Number | 1151802-22-0 | [3] |
Synthesis of 1-Cyclopropyl-1H-pyrazole-4-boronic Acid Pinacol Ester
Synthetic Workflow
Caption: Synthetic workflow for 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclopropyl-4-iodopyrazole
This step involves the N-alkylation of 4-iodopyrazole with a suitable cyclopropylating agent.
-
Reactants:
-
4-Iodopyrazole (1 equivalent)
-
Cyclopropyl bromide (1.2 equivalents)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of 4-iodopyrazole in acetonitrile, add potassium carbonate.
-
Add cyclopropyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-cyclopropyl-4-iodopyrazole.
-
Step 2: Synthesis of 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester (Miyaura Borylation)
This palladium-catalyzed borylation reaction is a highly efficient method for the formation of the C-B bond.[5]
-
Reactants:
-
1-Cyclopropyl-4-iodopyrazole (1 equivalent)
-
Bis(pinacolato)diboron (B2pin2) (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents)
-
Potassium acetate (KOAc) (3 equivalents)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
In a flask purged with an inert atmosphere (e.g., argon or nitrogen), combine 1-cyclopropyl-4-iodopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by GC-MS or LC-MS).
-
Cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound and its pinacol ester lies in their application as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl and heteroaryl structures.[6]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Coupling with an Aryl Bromide
The following is a representative protocol for the Suzuki-Miyaura coupling of 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester with a generic aryl bromide.
-
Reactants:
-
Aryl bromide (1 equivalent)
-
1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents)
-
2M Aqueous sodium carbonate (Na2CO3) solution (2 equivalents)
-
Toluene/Ethanol (3:1 mixture) (solvent)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, and Pd(PPh3)4.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-90 °C under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
-
Central Role in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[7] JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases, as well as some cancers.[8][9] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[10]
The pyrazole core is a common feature in many JAK inhibitors, and the 1-cyclopropyl substituent can contribute favorably to the binding affinity and pharmacokinetic properties of these molecules. The use of this compound allows for the efficient introduction of this key structural motif into the target molecule, often via a Suzuki-Miyaura coupling reaction. A notable example is in the development of inhibitors for discoidin domain receptors (DDRs), which are implicated in idiopathic pulmonary fibrosis.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related compounds such as 1-cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester and pyrazole-4-boronic acid pinacol ester provide valuable guidance on its safe handling.[11][12]
-
Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
The compound may be moisture-sensitive; storage under an inert atmosphere is recommended for long-term stability.[12]
-
Conclusion
This compound and its pinacol ester are indispensable reagents in the modern synthetic chemist's toolbox. Their commercial availability, coupled with well-established synthetic routes, makes them readily accessible for a wide range of research and development applications. The true value of this building block is realized in its application in Suzuki-Miyaura cross-coupling reactions, which has paved the way for the efficient synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. As the demand for targeted therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is set to increase, solidifying its place as a key component in the future of drug discovery.
References
- 1. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
The Ascendant Role of 1-Cyclopropylpyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 1-cyclopropylpyrazole scaffold has emerged as a privileged structural motif in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, coupled with the diverse substitution possibilities of the pyrazole ring, have enabled the development of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the burgeoning applications of 1-cyclopropylpyrazole derivatives in medicinal chemistry. It delves into their synthesis, explores their utility in oncology, infectious diseases, and neurological disorders, and details their role as specific enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.
The 1-Cyclopropylpyrazole Scaffold: A Privileged Core in Drug Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] The incorporation of a cyclopropyl group at the N1 position introduces a three-dimensional character that can enhance binding affinity and metabolic stability. This small, strained ring system restricts the conformation of the molecule, which can lead to increased selectivity for the target protein. Furthermore, the cyclopropyl group can influence the electronic nature of the pyrazole ring, modulating its interactions with biological macromolecules.[3]
The synthesis of 1-cyclopropylpyrazole derivatives is often achieved through the cyclocondensation of a cyclopropylhydrazine with a 1,3-dicarbonyl compound or its equivalent.[4] This versatile synthetic approach allows for the introduction of a wide array of substituents on the pyrazole ring, facilitating the exploration of structure-activity relationships (SAR).
Therapeutic Applications of 1-Cyclopropylpyrazole Derivatives
Oncology: Targeting Cancer Cell Proliferation
Several 1-cyclopropylpyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6][7] Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways, such as protein kinases and xanthine oxidase.
Protein kinases are crucial regulators of cell growth, differentiation, and survival; their dysregulation is a hallmark of cancer.[8] 1-Cyclopropylpyrazole derivatives have been designed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[8][9] By blocking the ATP-binding site of these enzymes, these compounds can halt the cell cycle and induce apoptosis in cancer cells.
Signaling Pathway: Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway
Caption: Inhibition of an RTK by a 1-cyclopropylpyrazole derivative.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Compound 1 | HCT-116 (Colon) | 4.2 | Xanthine Oxidase | [10] |
| Compound 20 | MCF-7 (Breast) | 3.2 | Not Specified | [7] |
| Compound 28 | HCT-116 (Colon) | 0.035 | Not Specified | [7] |
| Compound 35 | HepG2 (Liver) | 3.53 | CDK2 | [7] |
This protocol outlines the determination of the cytotoxic effects of 1-cyclopropylpyrazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1-cyclopropylpyrazole derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Infectious Diseases: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial compounds, and the inclusion of a cyclopropyl group can enhance their activity.[11][12]
1-Cyclopropylpyrazole derivatives can target essential bacterial enzymes that are absent in humans, providing a selective mechanism of action. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis in bacteria.[13] Inhibition of FabH disrupts the bacterial cell membrane integrity, leading to cell death.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Target | Reference |
| 12 | Escherichia coli | Not specified | FabH | [13] |
| 13 | Escherichia coli | Not specified | FabH | [13] |
| 18 | Gram-negative strains | <1 | Not Specified | [12] |
| 40 | MRSA, E. coli | 1 | Not Specified | [12] |
This protocol describes a standardized method for testing the susceptibility of bacteria to 1-cyclopropylpyrazole derivatives.
-
Prepare Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculate Plate: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate.
-
Apply Disks: Place paper disks impregnated with a known concentration of the 1-cyclopropylpyrazole derivative onto the agar surface.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
-
Interpret Results: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.[14][15][16][17][18]
Neurological Disorders: Modulating CNS Targets
The blood-brain barrier presents a significant challenge for drugs targeting the central nervous system (CNS). The physicochemical properties of 1-cyclopropylpyrazole derivatives can be tuned to enhance their brain penetration. These compounds have shown potential in treating neurodegenerative diseases and other neurological disorders.[19][20][21][22][23]
c-Jun N-terminal kinase 3 (JNK3) is a key mediator of neuronal apoptosis and is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6][24][25] Selective inhibitors of JNK3 are therefore sought after as potential neuroprotective agents. 1-Cyclopropylpyrazole derivatives have been developed as potent and selective JNK3 inhibitors.[26]
Signaling Pathway: JNK3-Mediated Neuronal Apoptosis
Caption: Inhibition of the JNK3 signaling pathway by a 1-cyclopropylpyrazole derivative.
| Compound ID | Target | IC50 (nM) | Therapeutic Area | Reference |
| 8a | JNK3 | 227 | Neurodegenerative Diseases | [26] |
1-Cyclopropylpyrazole Derivatives as Specific Enzyme Inhibitors
Beyond the therapeutic areas mentioned above, the 1-cyclopropylpyrazole scaffold has been successfully employed to develop inhibitors for a variety of other enzymes with therapeutic relevance.
Cannabinoid Receptor 1 (CB1) Antagonists
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor involved in regulating appetite and energy metabolism. CB1 antagonists have been explored for the treatment of obesity. Diaryl-pyrazole derivatives containing a cyclopropyl group have been identified as potent and metabolically stable CB1 antagonists.[25]
This protocol describes a competitive radioligand binding assay to determine the affinity of 1-cyclopropylpyrazole derivatives for the CB1 receptor.
-
Membrane Preparation: Prepare cell membranes expressing the human CB1 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled CB1 ligand (e.g., [3H]CP55,940), and varying concentrations of the 1-cyclopropylpyrazole derivative.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value, which represents the affinity of the test compound for the CB1 receptor.[19][22][27][28][29]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective 1-cyclopropylpyrazole derivatives is guided by a thorough understanding of their structure-activity relationships. Key insights include:
-
N1-Cyclopropyl Group: Generally crucial for maintaining potency and influencing metabolic stability.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for target selectivity and potency. For example, in the case of CB1 antagonists, specific aryl groups at the 3 and 5 positions are essential for high affinity.[25]
-
Linkers and Side Chains: For some targets, the introduction of linkers and side chains at specific positions on the pyrazole ring can significantly enhance activity.
Conclusion and Future Directions
1-Cyclopropylpyrazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their unique structural features have enabled the development of potent and selective modulators of a wide range of biological targets. The continued exploration of this scaffold, guided by rational drug design and a deeper understanding of SAR, is expected to yield novel therapeutic agents for a multitude of diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical potential.
References
- 1. Xanthine oxidoreductase in cancer: more than a differentiation marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 5. JNK3 as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The double faced role of xanthine oxidoreductase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. youtube.com [youtube.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. egrove.olemiss.edu [egrove.olemiss.edu]
- 20. reactionbiology.com [reactionbiology.com]
- 21. In vitro kinase assay [protocols.io]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. diposit.ub.edu [diposit.ub.edu]
- 25. JNK Pathway in CNS Pathologies [mdpi.com]
- 26. caymanchem.com [caymanchem.com]
- 27. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. reactionbiology.com [reactionbiology.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Cyclopropylpyrazole-4-boronic Acid
Introduction: The Strategic Value of the 1-Cyclopropyl-4-aryl-pyrazole Moiety in Modern Drug Discovery
The fusion of a cyclopropyl group with a pyrazole scaffold represents a powerful strategy in contemporary medicinal chemistry. The cyclopropyl moiety, a small, strained carbocycle, is prized for its ability to introduce conformational rigidity, improve metabolic stability, and modulate lipophilicity in drug candidates.[1] Concurrently, the pyrazole ring is a ubiquitous N-heterocycle found in numerous FDA-approved drugs, valued for its versatile biological activities and ability to participate in crucial hydrogen bonding interactions.[2][3] The combination of these two motifs in 1-cyclopropyl-4-aryl-pyrazoles has led to the development of potent and selective therapeutic agents, notably in the realm of cannabinoid receptor antagonists.[4]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a robust and highly versatile method for the formation of carbon-carbon bonds.[2] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[5] This guide provides a detailed protocol and in-depth scientific rationale for the successful Suzuki-Miyaura coupling of 1-cyclopropylpyrazole-4-boronic acid with various aryl and heteroaryl halides, enabling the efficient synthesis of diverse compound libraries for drug discovery and development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to an organic halide (R¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic borate species.[6]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Key Parameters for a Successful Coupling
The success of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters:
| Parameter | Recommended Choices and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, [Pd(dppf)Cl₂], or Pd(OAc)₂ with phosphine ligands (e.g., XPhos, SPhos, PCy₃) . For heteroaromatic substrates, electron-rich and sterically hindered phosphine ligands often enhance catalytic activity by promoting both oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, or KF . The base is crucial for activating the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction rate and yield. For substrates with base-labile functional groups, milder bases like KF may be preferable.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O . A mixture of an organic solvent and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species. The choice of organic solvent can influence the solubility of the reactants and the catalyst. |
| Temperature | 60-110 °C . The reaction temperature is dependent on the reactivity of the coupling partners. Less reactive aryl chlorides may require higher temperatures than more reactive aryl bromides or iodides. |
Handling and Stability of this compound
While boronic acids are generally more stable than other organometallic reagents, they can be susceptible to certain decomposition pathways. For cyclopropylboronic acids, a key concern is protodeboronation , the cleavage of the C-B bond by a proton source, which is often exacerbated by high temperatures and aqueous basic conditions.
Best Practices for Handling and Storage:
-
Store this compound in a cool, dry place, preferably under an inert atmosphere.
-
For long-term storage, consider converting the boronic acid to its more stable pinacol ester derivative.
-
During the reaction setup, minimize the exposure of the boronic acid to prolonged heating in the absence of the aryl halide coupling partner.
Representative Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 90 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-cyclopropyl-4-aryl-pyrazole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst or a more active pre-catalyst. Switch to a stronger base (e.g., Cs₂CO₃). Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | High temperature; Prolonged reaction time; Presence of excess water. | Use milder reaction conditions (lower temperature, shorter time). Consider using the pinacol ester of the boronic acid. Run the reaction under anhydrous conditions if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| Formation of Byproducts | Side reactions of functional groups on starting materials. | Protect sensitive functional groups prior to the coupling reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of a wide range of 1-cyclopropyl-4-aryl-pyrazoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access these valuable scaffolds for drug discovery and development. The protocol and guidelines provided herein serve as a robust starting point for the successful implementation of this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 1-Cyclopropylpyrazole-4-boronic Acid
Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5] Among the vast array of building blocks utilized in drug discovery, pyrazole-containing molecules have garnered significant attention due to their diverse biological activities.[6] The synthesis of substituted pyrazoles, particularly through the strategic coupling of versatile intermediates like 1-cyclopropylpyrazole-4-boronic acid, offers a direct route to novel chemical entities with therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the Suzuki coupling of this compound with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst and ligand selection, present detailed experimental protocols, and provide a troubleshooting guide to navigate common challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][7][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1][7] The reactivity of the halide typically follows the order I > Br > Cl > F.[9]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (in this case, the 1-cyclopropylpyrazolyl group) is transferred to the palladium center.[1] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection: Tailoring for Success
The choice of palladium source and ligand is critical for a successful Suzuki coupling, especially with heteroaromatic substrates which can be prone to catalyst inhibition or side reactions.[11]
Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often preferred for their air stability.[12] These are reduced in situ to the active Pd(0) species.[12] For challenging couplings, preformed Pd(0) complexes such as Pd(PPh₃)₄ or more advanced precatalysts incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald precatalysts) can offer superior performance.[13][14]
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[7][15] For heteroaromatic couplings, bulky and electron-rich phosphine ligands are often the key to high yields.
| Ligand Type | Examples | Key Characteristics & Applications |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, widely used ligands. Effective for simple aryl bromides and iodides. |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines. Excellent for coupling of aryl chlorides and challenging heteroaromatics.[7][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, offer high thermal stability. Effective for a broad range of substrates. |
| Aqueous Phase Ligands | TPPTS | Water-soluble, useful for reactions in aqueous media. |
Detailed Experimental Protocol: A General Guideline
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different coupling partners.
Figure 2: A typical experimental workflow for a Suzuki coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this mixture to the reaction vessel.
-
Solvent Addition and Degassing: Add the degassed solvent to the reaction vessel. Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Below is a guide to addressing common problems encountered during the Suzuki coupling of heteroaromatic boronic acids.[16][17]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst or a more active precatalyst.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[18]- Increase the reaction temperature. |
| Protodeboronation | - Presence of water or protic impurities- Prolonged reaction time at high temperature | - Use rigorously dried solvents and reagents.[11][18]- Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[18]- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without a reductant | - Ensure the reaction mixture is thoroughly degassed.[19]- Use a Pd(0) source or add a small amount of a reducing agent. |
| Poor Solubility of Reagents | - Inappropriate solvent system | - Screen different solvents or solvent mixtures (e.g., DMF, THF, toluene).[16] |
| Difficulty in Product Purification | - Co-elution with byproducts (e.g., homocoupled products) | - Optimize the reaction to minimize byproduct formation.- Explore different chromatographic conditions (e.g., different solvent systems or stationary phases). |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of novel pyrazole-containing compounds. By understanding the reaction mechanism, carefully selecting the catalyst system, and meticulously executing the experimental protocol, researchers can efficiently access a wide range of valuable molecules for applications in drug discovery and beyond. The insights and guidelines provided in this document are intended to empower scientists to successfully implement this important transformation in their own laboratories.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for C-C Bond Formation with 1-Cyclopropylpyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropylpyrazole Moiety in Modern Drug Discovery
The fusion of a cyclopropyl group with a pyrazole scaffold creates a unique chemical entity of significant interest in medicinal chemistry. The cyclopropyl ring, a small, strained carbocycle, is increasingly utilized in drug design to enhance metabolic stability, increase potency, and improve brain permeability by introducing conformational rigidity.[1][2] Its distinct electronic properties and three-dimensional structure can lead to more favorable interactions with biological targets.[1] The pyrazole ring system is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs due to its versatile biological activities and synthetic accessibility.[3][4][5] The combination of these two motifs in molecules like 4-aryl-1-cyclopropylpyrazoles offers a promising avenue for the development of novel therapeutics.
This application note provides a comprehensive guide to the reaction conditions for carbon-carbon bond formation using 1-Cyclopropylpyrazole-4-boronic acid, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide troubleshooting insights to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond between an organoboron compound (like our boronic acid) and an organic halide or triflate.[6] This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[7]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
// Nodes Pd0 [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R-Pd(II)-X\n(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(R'-B(OH)2 + Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R [label="R-Pd(II)-R'\n(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R-R'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; OxAdd -> PdII [label=""]; PdII -> Transmetalation [label=""]; Transmetalation -> PdII_R [label=""]; PdII_R -> RedElim [label=""]; RedElim -> Pd0 [label=""]; RedElim -> Product [style=dashed, color="#EA4335"]; }
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.The reaction is initiated by the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (R') replaces the halide on the palladium(II) complex, a step that is facilitated by a base.[9] The cycle concludes with reductive elimination, which forms the desired C-C bond (R-R') and regenerates the palladium(0) catalyst.[6][8]
Optimizing the Reaction: Key Parameters for Success
The success of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters. Heteroaryl boronic acids, including pyrazole derivatives, can be prone to side reactions like protodeboronation, where the boronic acid group is cleaved by a proton source.[10][11] Therefore, optimizing the conditions is crucial for achieving high yields.
Catalyst and Ligand Selection
The choice of the palladium source and its coordinating ligand is paramount. While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and palladium dichloride complexes are common. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. For heteroaryl couplings, electron-rich and bulky phosphine ligands are often preferred.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and widely used catalyst for a variety of Suzuki couplings.[12]
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling challenging substrates, including heteroaryl chlorides, and can often promote reactions at lower temperatures.[10][13]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic catalyst, though sometimes less effective for challenging heteroaryl couplings compared to more modern ligand systems.[14]
The Role of the Base
The base is essential for the activation of the boronic acid in the transmetalation step.[9] The choice of base can significantly impact the reaction rate and yield.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is a stronger base and can be beneficial for less reactive coupling partners.[14]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often highly effective for heteroaryl couplings, particularly with more challenging substrates.[13][15]
-
Hydroxides (NaOH, KOH): Can be used but may promote side reactions, including protodeboronation, especially at higher temperatures.
Solvent Systems
The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent and water is typically employed.
-
Dioxane/Water: A very common and effective solvent system for Suzuki couplings.[12][13]
-
DME/Water (1,2-Dimethoxyethane/Water): Another frequently used solvent mixture that can provide excellent results.[14]
-
Toluene/Water: A less polar option that can be advantageous in certain cases.
-
n-Butanol: Can be an effective solvent, sometimes without the need for water, which can be beneficial in minimizing protodeboronation.[16]
Experimental Protocol: A General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for different coupling partners.
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// Edges Start -> Reagents; Reagents -> Solvent; Solvent -> Catalyst; Catalyst -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> End; }
Figure 2: A general workflow for the Suzuki-Miyaura coupling reaction.Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Solvent Addition and Degassing: Add the solvent mixture to the vessel. The reaction mixture should be thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%) to the reaction mixture.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-cyclopropylpyrazole.
Comparative Data: Reaction Conditions for Pyrazole Synthesis
The following table summarizes various conditions reported for Suzuki-Miyaura couplings of pyrazole derivatives, which can serve as a guide for optimizing the reaction with this compound.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acids | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (10:4) | 90 (MW) | 65-92 | [14] |
| Pyrazole triflates | Arylboronic acids | Pd₂(dba)₃ (5) + dppf (10) | K₃PO₄ (2.0) | Toluene | 100 | 55-95 | [17] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | 60-95 | [18] |
| 4(5)-Bromo-1H-imidazole | Arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80 | 70-95 | [19] |
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand system like XPhos or SPhos, or switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[13] Ensure thorough degassing of the reaction mixture.
-
Protodeboronation: The primary side reaction for boronic acids is protodeboronation, leading to the formation of 1-cyclopropylpyrazole.[11] To minimize this, consider using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) and a boronic ester instead of the acid.[20] Alternatively, using a less aqueous solvent system or lower reaction temperatures may be beneficial.[16] The use of precatalysts that rapidly form the active catalytic species can also favor the desired coupling over decomposition.[10]
-
Homocoupling: The formation of biaryl byproducts from the coupling of two aryl halide molecules can occur. This is often a result of catalyst decomposition. Using a robust ligand and maintaining an inert atmosphere can help to suppress this side reaction.
-
Difficult Substrates: For electron-rich or sterically hindered aryl halides, higher temperatures and more active catalyst systems may be required. Microwave-assisted heating can also be a valuable tool to accelerate the reaction and improve yields.[14]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1-cyclopropylpyrazoles from this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of these valuable compounds. The protocols and insights provided in this application note serve as a robust starting point for the development of novel molecular entities for drug discovery and other applications.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. html.rhhz.net [html.rhhz.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Cyclopropylpyrazole-4-boronic Acid
Introduction: The Strategic Importance of Biaryl Pyrazoles in Modern Chemistry
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide provides a direct route to biaryl compounds under relatively mild conditions with excellent functional group tolerance.[1][4]
Within this context, pyrazole-containing biaryls are of particular interest due to the pyrazole moiety's prevalence in a wide range of biologically active molecules.[1][5] The unique electronic properties and metabolic stability of the pyrazole ring make it a valuable pharmacophore.[6] This guide focuses on the application of a specific and valuable building block, 1-Cyclopropylpyrazole-4-boronic acid , in the synthesis of biaryl compounds. The introduction of a cyclopropyl group can significantly influence a molecule's conformational rigidity and metabolic profile, making this reagent a powerful tool in drug discovery programs.[7]
This document provides a comprehensive overview of the Suzuki-Miyaura coupling using this compound, including a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, and key considerations for reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[3][4]
-
Transmetalation: The next crucial step is transmetalation. The organoboron reagent, in this case, this compound (R²-B(OH)₂), is activated by a base to form a more nucleophilic boronate species.[8] This boronate then transfers its organic group (the cyclopropylpyrazole moiety) to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups (R¹ and R²) on the palladium(II) complex are coupled to form the desired biaryl product (R¹-R²). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Experimental Protocol: Synthesis of a Biaryl Compound using this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound or its pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Key Parameters for Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. For challenging substrates, optimization of the following is often necessary:
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand. The choice of catalyst and ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition step.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF. The base activates the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly for less reactive substrates. The solubility of the base is also a key factor. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF. A mixture of an organic solvent and water is commonly used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[1] |
| Temperature | 60-110 °C. Higher temperatures can increase the reaction rate but may also lead to decomposition of the boronic acid (protodeboronation), a known issue with some heterocyclic boronic acids.[9][10] |
| Boronic Acid Stoichiometry | 1.1 - 2.0 equivalents. An excess of the boronic acid is often used to drive the reaction to completion, especially if protodeboronation is a competing side reaction.[9] |
Troubleshooting Common Issues
-
Low or No Yield:
-
Inactive Catalyst: Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation. Consider using a pre-catalyst that is more stable to air.
-
Inefficient Transmetalation: Switch to a stronger, more soluble base. Ensure adequate water is present in the solvent system.
-
-
Protodeboronation:
-
This is the cleavage of the C-B bond, leading to the formation of the corresponding protonated pyrazole. This can be minimized by using milder bases (e.g., KF), lower reaction temperatures, and shorter reaction times. Converting the boronic acid to a more stable pinacol ester can also mitigate this issue.[4][10]
-
-
Homocoupling of Boronic Acid:
-
This side reaction can be suppressed by ensuring a thoroughly deoxygenated reaction mixture.
-
Conclusion
This compound is a versatile and valuable reagent for the synthesis of novel biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct complex molecular architectures. The protocol and optimization guidelines provided herein serve as a robust starting point for the successful application of this important building block in drug discovery and materials science.
References
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(5-Cyclopropyl-3-pyridyl)-1H-pyrazole-4-boronic acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 1-Cyclopropylpyrazole-4-boronic Acid in Modern Drug Discovery: Applications and Protocols
Introduction: The Privileged Status of the 1-Cyclopropylpyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring system is a quintessential example of such a scaffold.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and a rich array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4] The value of the pyrazole core is evidenced by its presence in numerous blockbuster drugs.[1]
The strategic functionalization of this privileged core can profoundly influence its pharmacological profile. One particularly effective modification is the introduction of a cyclopropyl group. This small, strained ring is not merely a lipophilic appendage; it acts as a "conformational clamp," locking flexible side chains into a bioactive conformation, thereby enhancing binding affinity and potency.[5][6] Furthermore, the cyclopropyl group's C-H bonds are stronger than those in typical alkyl chains, which often increases metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[6][7][8] This combination of rigidity and metabolic robustness makes the cyclopropyl moiety a powerful tool for medicinal chemists to optimize drug candidates.[9]
This guide focuses on 1-Cyclopropylpyrazole-4-boronic acid and its pinacol ester derivative, key building blocks that seamlessly unite the benefits of both the pyrazole core and the cyclopropyl group. Their primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, which allows for the precise and efficient installation of the 1-cyclopropylpyrazol-4-yl fragment into a diverse range of molecular architectures.[10][11]
Application Note I: A Case Study in Kinase Inhibitor Development
A prominent application of this compound is in the development of small-molecule kinase inhibitors, a critical class of therapeutics, particularly in oncology. Kinase inhibitors often feature a "hinge-binding" motif—typically a nitrogen-containing heterocycle—that anchors the molecule in the ATP-binding pocket of the enzyme. The remainder of the molecule extends into surrounding pockets to confer potency and selectivity.
The 1-cyclopropylpyrazole moiety serves as an exemplary scaffold for this purpose. For instance, several potent inhibitors of receptor tyrosine kinases, such as c-Met , incorporate this fragment.[2][12] Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, making it an attractive therapeutic target.[13] The 1-cyclopropylpyrazole group can be strategically positioned to interact with the solvent front or other regions of the kinase domain, while the pyrazole nitrogen atoms can engage in crucial hydrogen bonding interactions.
In the discovery of novel Discoidin Domain Receptor (DDR) inhibitors for idiopathic pulmonary fibrosis, molecules incorporating a (1-cyclopropyl-1H-pyrazol-4-yl)amino fragment have demonstrated significant potency.[3] The synthesis of these complex molecules relies on the strategic coupling of a pyrazole building block with a core scaffold, a process ideally suited for the Suzuki-Miyaura reaction using this compound or its pinacol ester.
Below is a summary of representative scaffolds where the 1-cyclopropylpyrazole moiety has been incorporated, highlighting its versatility in targeting different kinase families.
| Target Scaffold (Example) | Coupling Partner (Example) | Resulting Moiety | Targeted Kinase Family | Reference |
| 2-chloro-6-iodoquinazoline | This compound pinacol ester | 6-(1-Cyclopropyl-1H-pyrazol-4-yl)-2-aminoquinazoline | DDR, c-Met | [3] |
| 4-chloro-7-azaindole | This compound pinacol ester | 4-(1-Cyclopropyl-1H-pyrazol-4-yl)-7-azaindole | JAK, Aurora Kinase | [4] |
| 3-bromo-pyrazolo[1,5-a]pyrimidine | This compound | 3-(1-Cyclopropyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine | BMPR2, ALK | [8][14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details a general, robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester with a representative heteroaryl halide.
Workflow Overview:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Heteroaryl bromide or chloride (1.0 mmol, 1.0 eq.)
-
1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 - 1.5 eq.) [CAS: 1151802-22-0][12]
-
Palladium Catalyst: XPhos Pd G2 (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%)
-
Ligand: XPhos (4-10 mol%, if using Pd₂(dba)₃)
-
Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq.)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), degassed
-
Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Brine, Silica gel
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 eq.), 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester (1.3 eq.), base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst/ligand system (e.g., XPhos Pd G2, 3 mol%).[15]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS analysis of small aliquots. Typical reaction times range from 4 to 24 hours.
-
Workup: Once the reaction is complete (consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Causality and Experimental Choices:
-
Catalyst/Ligand System: The use of palladium precatalysts with bulky, electron-rich phosphine ligands like XPhos (e.g., XPhos Pd G2) is crucial.[4][16] Nitrogen-rich heterocycles like pyrazoles can act as ligands themselves and coordinate to the palladium center, inhibiting the catalytic cycle. Bulky ligands like XPhos accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation, leading to higher yields, especially with less reactive aryl chlorides.[4]
-
Base: An inorganic base like K₃PO₄ or K₂CO₃ is required to activate the boronic ester. It facilitates the formation of a boronate anion, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[10]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Boronic Acid vs. Pinacol Ester: While the boronic acid can be used directly, the pinacol ester derivative offers superior benchtop stability, is less prone to protodeboronation (a common side reaction), and is often easier to purify and handle, making it a preferred reagent in many discovery campaigns.[16]
Catalytic Cycle Visualization:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound and its derivatives are high-value building blocks in drug discovery. They provide an efficient means to install a privileged scaffold endowed with favorable physicochemical and metabolic properties. The robustness and predictability of the Suzuki-Miyaura coupling protocol enable its broad application, particularly in the synthesis of kinase inhibitors and other complex, biologically active molecules. As medicinal chemists continue to explore the vast chemical space in search of novel therapeutics, the strategic use of such well-designed building blocks will remain an indispensable tool for accelerating the discovery of next-generation medicines.
References
- 1. Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS#: 1151802-22-0 [amp.chemicalbook.com]
- 3. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1151802-22-0 [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS 1151802-22-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Pyrazole-Containing APIs
Introduction: The Significance of Pyrazole Scaffolds in Modern Pharmaceuticals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural features allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. The market is replete with blockbuster drugs containing this privileged structure, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[3][4][5][6] The widespread therapeutic applications of these compounds underscore the critical need for robust, scalable, and economically viable synthetic routes to produce these active pharmaceutical ingredients (APIs) on an industrial scale.[7]
Transitioning a synthetic route from the laboratory bench to a manufacturing plant is a complex undertaking fraught with challenges.[8] Issues that are trivial at the gram scale can become formidable obstacles at the kilogram or ton scale.[8] This guide provides a detailed overview of the key considerations, strategies, and protocols for the successful scale-up synthesis of pyrazole-containing APIs, aimed at researchers, scientists, and drug development professionals. We will delve into the fundamental synthetic strategies, process optimization, safety considerations, and provide a detailed protocol for a representative pyrazole API.
Core Synthetic Strategies for Pyrazole Ring Formation
The construction of the pyrazole ring is the heart of the synthesis of these APIs. Several methods have been developed over the years, with the choice of strategy for scale-up depending on factors such as starting material availability, cost, safety, and the desired substitution pattern on the pyrazole ring.
The Knorr Pyrazole Synthesis and its Variants
The most classic and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] This venerable reaction, first reported by Ludwig Knorr in 1883, remains a workhorse in both academic and industrial settings.
The general mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the control of regioselectivity. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.
Scale-Up Considerations for the Knorr Synthesis:
-
Regiocontrol: On a large scale, achieving high regioselectivity is crucial to avoid costly and difficult purification steps.[11] Strategies to control regioselectivity include:
-
Steric and Electronic Differentiation: Utilizing 1,3-dicarbonyls with significant steric or electronic differences between the two carbonyl groups can direct the initial attack of the hydrazine.
-
pH Control: The pH of the reaction medium can influence the reactivity of both the hydrazine and the dicarbonyl compound, thereby affecting the regiochemical outcome.
-
Use of Pre-formed Hydrazones: In some cases, pre-forming the hydrazone from the desired carbonyl group before cyclization can enforce regioselectivity.
-
-
Reaction Conditions: The reaction is often acid-catalyzed. On a large scale, careful control of the acid concentration and temperature is necessary to prevent side reactions and ensure complete conversion. The choice of solvent is also critical and can influence reaction rates, solubility of intermediates and products, and ease of product isolation.[11]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an attractive alternative for the synthesis of polysubstituted pyrazoles.[2] MCRs are highly atom-economical and can significantly streamline synthetic sequences, reducing the number of unit operations and associated costs.[2]
A common MCR approach for pyrazoles involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[12]
Scale-Up Advantages of MCRs:
-
Process Intensification: MCRs lead to a reduction in the number of reaction vessels, work-up procedures, and purification steps, resulting in a more efficient and cost-effective process.
-
Reduced Waste: By incorporating multiple reactants into the final product in a single step, MCRs often generate less waste compared to traditional multi-step syntheses.
1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes is another powerful method for constructing the pyrazole ring.[13] This approach allows for the synthesis of a wide variety of substituted pyrazoles with high regioselectivity.
Safety Considerations with Diazo Compounds:
The use of diazo compounds on a large scale presents significant safety challenges due to their potential for explosive decomposition.[13] For industrial applications, in-situ generation of the diazo compound is often preferred to avoid the isolation and handling of large quantities of this hazardous intermediate. Flow chemistry is also an excellent strategy to mitigate the risks associated with diazo compounds by generating and consuming them in a continuous stream, minimizing the amount present at any given time.[13]
Process Development and Scale-Up: From Lab to Plant
The transition from a laboratory-scale synthesis to a robust manufacturing process requires a systematic approach to process development and optimization.[8]
Key Parameters for Optimization:
-
Raw Material Selection: The quality and specifications of starting materials are critical for ensuring consistent product quality.[14] For large-scale production, sourcing reliable suppliers and establishing stringent quality control for incoming materials is paramount.
-
Solvent Selection: The choice of solvent is dictated by several factors, including its ability to dissolve reactants and intermediates, its boiling point for effective temperature control, its environmental impact (green chemistry principles), and its ease of recovery and recycling.[11][15]
-
Reaction Concentration: Higher concentrations are generally preferred on a large scale to maximize reactor throughput and minimize solvent usage.[15] However, this can also lead to increased viscosity, mixing challenges, and more pronounced exotherms.
-
Temperature and Pressure Control: Many pyrazole syntheses are exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[11][15] Robust cooling systems and careful control of reagent addition rates are essential to maintain the desired reaction temperature and prevent runaway reactions.
-
Mixing and Agitation: Efficient mixing is crucial to ensure homogeneity, promote mass transfer, and facilitate heat transfer.[15] The type of agitator, its speed, and the reactor geometry must be carefully selected and optimized for the specific reaction.
-
Work-up and Product Isolation: The work-up procedure should be designed to be simple, scalable, and effective in removing impurities. Crystallization is a preferred method for product isolation and purification on a large scale as it can provide a high-purity product in a single step.
The Role of Flow Chemistry
Flow chemistry has emerged as a transformative technology for the synthesis of APIs, offering significant advantages in terms of safety, efficiency, and scalability.[13] For pyrazole synthesis, flow chemistry is particularly beneficial for handling hazardous reagents like diazonium salts and for improving control over reaction parameters.[13][15]
Benefits of Flow Chemistry in Pyrazole Synthesis:
-
Enhanced Safety: By performing reactions in a continuous stream within a small reactor volume, the risks associated with hazardous intermediates and highly exothermic reactions are significantly mitigated.[13][15]
-
Precise Process Control: Flow reactors offer superior control over temperature, pressure, and residence time, leading to improved product quality and consistency.
-
Facilitated Scale-Up: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a batch process.[13]
Case Study: Scale-Up Synthesis of Celecoxib
Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing API. Its synthesis provides valuable insights into the practical application of the principles discussed above. The most common industrial synthesis of Celecoxib involves the Knorr condensation of a trifluoromethyl-β-diketone with a substituted hydrazine.[16][17]
Synthetic Pathway for Celecoxib
The synthesis typically proceeds via the reaction of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-hydrazinobenzenesulfonamide hydrochloride.[5][18]
Caption: Synthetic route to Celecoxib via Knorr condensation.
Detailed Protocol for the Synthesis of Celecoxib (Illustrative)
This protocol is a representative example and should be optimized and validated for specific manufacturing conditions.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione | 720-94-5 | 230.18 |
| 4-Hydrazinobenzenesulfonamide hydrochloride | 17852-52-7 | 223.67 |
| Ethanol | 64-17-5 | 46.07 |
| Hydrochloric Acid (catalytic amount) | 7647-01-0 | 36.46 |
Procedure:
-
Reaction Setup: Charge a suitable reactor with 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and ethanol. Begin agitation.
-
Reagent Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride to the reactor.
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).[8][16]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution followed by brine.[16] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[16]
-
Drying and Characterization: Dry the final product under vacuum. Characterize the API to confirm its identity, purity, and other quality attributes as per regulatory requirements.[8]
Analytical Control and Quality Assurance
Throughout the scale-up process, robust analytical methods are essential for monitoring reaction progress, identifying and quantifying impurities, and ensuring the final API meets all quality specifications.[8]
-
In-Process Controls (IPCs): IPCs are critical for monitoring key reaction parameters and ensuring the process remains within the desired operating range. Techniques like HPLC, Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly used.[11]
-
Impurity Profiling: Impurities that are present in negligible amounts at the lab scale can become significant on a larger scale.[8] A thorough understanding of the impurity profile of the API is required for regulatory submissions.
-
Good Manufacturing Practices (GMP): All stages of API manufacturing, from raw material sourcing to final product packaging, must adhere to current Good Manufacturing Practices (cGMP) to ensure product quality and patient safety.[8][19]
Workflow for Scale-Up Synthesis of Pyrazole-Containing APIs
The following diagram illustrates a general workflow for the scale-up of a pyrazole API synthesis.
Caption: General workflow for API synthesis scale-up.
Conclusion
The scale-up synthesis of pyrazole-containing APIs is a multidisciplinary endeavor that requires a deep understanding of organic chemistry, chemical engineering, and regulatory affairs. By carefully selecting a robust synthetic route, systematically optimizing reaction parameters, and implementing rigorous analytical controls, it is possible to successfully transition a laboratory-scale synthesis to a commercial manufacturing process. The continued innovation in synthetic methodologies, particularly in areas like flow chemistry and multicomponent reactions, will undoubtedly pave the way for even more efficient, safer, and sustainable production of these vital medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. recipharm.com [recipharm.com]
- 15. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 19. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
One-Pot Synthesis of Biaryl Scaffolds Featuring the 1-Cyclopropylpyrazole Moiety: An Application Note for Advanced Drug Discovery
Introduction: The Strategic Value of the 1-Cyclopropylpyrazole Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of therapeutic agents across various disease areas.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone for designing molecules with high target affinity and favorable pharmacokinetic profiles. The strategic incorporation of a cyclopropyl group at the N1 position further refines the molecular architecture, offering several distinct advantages. The cyclopropyl ring, a conformationally constrained and lipophilic bioisostere, can enhance metabolic stability, improve membrane permeability, and provide a specific vector for orienting the molecule within a target's binding site.[2]
This application note details a highly efficient, one-pot synthetic strategy for the construction of complex biaryl and heteroaryl structures incorporating the valuable 1-cyclopropylpyrazole-4-yl motif. We will focus on the tandem Miyaura borylation and Suzuki-Miyaura cross-coupling reaction. This powerful sequence circumvents the need to isolate the often unstable pyrazole boronic acid intermediate, thereby increasing overall efficiency and atom economy.[3][4] By starting with a readily accessible 1-cyclopropyl-4-halopyrazole, researchers can seamlessly generate the corresponding boronate ester in situ and couple it with a second aryl or heteroaryl halide in the same reaction vessel. This approach is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide is designed for researchers, medicinal chemists, and process development scientists, providing a robust, field-proven protocol, in-depth mechanistic insights, and practical troubleshooting advice.
Core Synthesis Strategy: The One-Pot Borylation/Suzuki-Miyaura Coupling
The overall strategy involves two sequential, palladium-catalyzed reactions performed in a single pot. The first is the Miyaura borylation, which converts a 1-cyclopropyl-4-iodopyrazole into its corresponding pinacol boronate ester.[5][6] Immediately following this transformation, a second aryl/heteroaryl halide and a suitable base are introduced to initiate the Suzuki-Miyaura cross-coupling, forging the key carbon-carbon bond.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole CAS#: 2885229-54-7 [m.chemicalbook.com]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
preventing protodeboronation of 1-Cyclopropylpyrazole-4-boronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Cyclopropylpyrazole-4-boronic acid. This resource is designed to provide in-depth guidance and troubleshooting advice to researchers encountering challenges with this versatile reagent, particularly concerning its propensity for protodeboronation. The pyrazole motif is a cornerstone in medicinal chemistry, and mastering the use of its boronic acid derivatives is crucial for the successful synthesis of complex molecules.[1][2][3] This guide synthesizes technical data with practical, field-proven insights to ensure your experiments are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent's ability to participate in cross-coupling reactions.[4] This is a common decomposition pathway for many boronic acids, especially heteroaromatic ones.[4][5] For this compound, this leads to the formation of 1-cyclopropylpyrazole, a byproduct that can complicate purification and reduce the yield of your desired product. The rate of this degradation is highly dependent on factors like pH, temperature, and the presence of certain catalysts.[4][6]
Q2: What are the primary factors that trigger protodeboronation in my experiments?
A2: Several factors can accelerate protodeboronation:
-
pH: The stability of boronic acids is highly pH-dependent.[4][7] Both acidic and basic conditions can catalyze the reaction.[4][8] For many heteroaromatic boronic acids, protodeboronation is often most rapid at neutral pH due to the formation of reactive zwitterionic intermediates, while the addition of acid or base can sometimes slow the reaction by shifting the equilibrium away from this species.[4] However, under the basic conditions typical of Suzuki-Miyaura coupling, a base-catalyzed pathway is a major concern.[4][9]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[6][10] While elevated temperatures are often necessary to drive cross-coupling reactions to completion, they can also accelerate the degradation of sensitive boronic acids.
-
Presence of Water: Water is a reactant in the protodeboronation process, acting as the proton source.[4] Reactions run in aqueous or protic media are therefore more susceptible.
-
Catalyst System: While the base is a known promoter, the palladium-phosphine catalyst itself can sometimes accelerate protodeboronation, particularly with bulky phosphine ligands.[11][12]
-
Oxygen: Oxidation is another degradation pathway for boronic acids, which can be a problem in biological contexts or if reactions are not properly degassed.[5][13][14]
Q3: How can I detect and quantify protodeboronation in my sample of this compound?
A3: Regular quality control is essential. The most common and direct method is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: By comparing the integration of characteristic proton signals of the boronic acid with those of the protodeboronated byproduct (1-cyclopropylpyrazole), you can determine the purity of your starting material.
-
¹¹B NMR: This technique can provide information about the speciation of the boron atom.[15]
High-Performance Liquid Chromatography (HPLC) is another powerful tool. Developing a method that separates the boronic acid from its byproduct allows for accurate quantification of purity. However, care must be taken as on-column hydrolysis can sometimes give misleading results.[8][16]
Q4: What is the recommended way to store and handle this reagent to ensure its stability?
A4: Proper storage is critical to maximize the shelf-life of this compound.
| Storage Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (Store below 4°C/39°F) | Minimizes thermal degradation.[8] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Prevents oxidation.[8] |
| Moisture | Keep in a tightly sealed container in a dry environment | Avoids hydrolysis and protodeboronation.[8][17] |
| Container | Use chemically resistant containers like HDPE, polypropylene, or glass | Ensures no reaction with the container material.[17] |
When handling the solid, avoid prolonged exposure to ambient air and moisture. For solutions, use anhydrous solvents and prepare them fresh before use if possible.
Troubleshooting Guide
This section addresses common problems encountered during experiments using this compound, focusing on the Suzuki-Miyaura cross-coupling reaction.
Problem: Low or No Yield of the Desired Cross-Coupling Product
This is the most frequent issue and often points directly to the degradation of the boronic acid.
Logical Flow for Troubleshooting Low Yields
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. laballey.com [laballey.com]
dealing with impurities in 1-Cyclopropylpyrazole-4-boronic acid reactions
<_ _>
Welcome to the technical support guide for 1-Cyclopropylpyrazole-4-boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the use of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues related to impurities, ensuring the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the quality, handling, and use of this compound.
Q1: What is the most common impurity in my this compound, and how does it form?
A: The most prevalent impurity is its corresponding trimeric anhydride, known as a boroxine . Boroxines form through the reversible dehydration of three boronic acid molecules.[1][2] This process is driven by the removal of water and can occur during synthesis, upon prolonged storage, or when heated in anhydrous solvents.[1][3] The equilibrium between the boronic acid and the boroxine is a key characteristic of these compounds and a frequent complication in assessing purity and stoichiometry.[4][5][6]
Q2: How can I visually assess the quality of my boronic acid?
A: While not a definitive test, a high-quality boronic acid should be a free-flowing crystalline solid. Clumping, discoloration, or an oily appearance may suggest the presence of degradation products or excess solvent. However, these signs are not foolproof. The presence of boroxine does not always significantly alter the physical appearance. Therefore, analytical confirmation is always recommended.
Q3: My reaction yield is low. Could the boroxine impurity be the cause?
A: Yes, this is a strong possibility. While some studies suggest that boroxines can be active in Suzuki-Miyaura couplings, and in some cases even accelerate the reaction, their presence complicates stoichiometry.[7] Since three molecules of boronic acid form one molecule of boroxine, using the reagent by weight without accounting for the boroxine content means you are adding less of the active boron species than intended. This can lead to incomplete conversion and lower yields. It is common practice to add an excess of the boronic acid reagent to compensate for potential dehydration.[8]
Q4: What is protodeboronation and how can I prevent it?
A: Protodeboronation is a critical side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, resulting in the formation of 1-cyclopropylpyrazole.[7][9] This decomposition pathway is a common reason for low yields.[10][11] It can be catalyzed by acidic or basic conditions and is often exacerbated by elevated temperatures and the presence of water.[9] To minimize it, use the mildest base and temperature conditions possible for your reaction, ensure proper degassing to remove oxygen which can facilitate side reactions, and consider using more stable boronic acid derivatives like pinacol esters if the problem persists.[10][12]
Q5: What are the ideal storage conditions for this compound?
A: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best kept in a cool, dry place, such as a refrigerator or freezer at -20°C, and protected from moisture and light.[13]
Section 2: Troubleshooting Guides for Suzuki-Miyaura Reactions
This section provides a problem-oriented approach to resolving specific experimental failures.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common failure mode. The following guide helps diagnose the root cause.
Caption: A systematic workflow for diagnosing and resolving low-yield Suzuki-Miyaura reactions.
Causality: As discussed, boronic acids exist in equilibrium with their boroxine anhydrides.[4][5][6] This equilibrium is dynamic and influenced by water content. If your reagent has a high boroxine content, the actual molar quantity of the boronic acid is lower than calculated, starving the reaction.
Diagnostic Protocol: ¹H NMR Analysis
-
Sample Prep: Dissolve ~5-10 mg of the this compound in a deuterated solvent like DMSO-d₆. Avoid CDCl₃ if possible, as residual acid can affect the equilibrium.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for the characteristic signals of the pyrazole and cyclopropyl protons. The boroxine trimer will often show broader peaks or slightly shifted signals compared to the sharp peaks of the monomeric boronic acid. The B-OH proton of the boronic acid is often a broad singlet, which will be absent or diminished in the boroxine.
Solution: Reagent Purification If significant boroxine content is detected, purification is necessary.
-
Protocol: Recrystallization from Aqueous Solvent
-
Dissolve the impure boronic acid in a minimum amount of a hot solvent mixture, such as acetone/water or ethanol/water. The water helps hydrolyze the boroxine back to the boronic acid.[3]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure boronic acid crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry thoroughly under vacuum.
-
Causality: The C-B bond in cyclopropyl boronic acids can be susceptible to cleavage, especially under harsh conditions (high temperature, strong base).[7] This side reaction consumes the starting material without producing the desired product.
Diagnostic Protocol: LC-MS Analysis of Crude Reaction
-
Sample Prep: Take an aliquot of your crude reaction mixture, quench it, and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Analyze the sample by LC-MS. Look for the mass corresponding to 1-cyclopropylpyrazole (the protodeboronated byproduct). If this is a major peak, protodeboronation is a significant issue.
Solution: Milder Reaction Conditions
| Parameter | Standard Condition | Milder Alternative | Rationale |
| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, KF | Stronger bases can accelerate protodeboronation. KF is particularly mild and effective.[14] |
| Temperature | 80-110 °C | 60 °C or even RT | Lower temperatures slow down the rate of decomposition.[14] |
| Solvent | Dioxane/H₂O, Toluene | THF, 2-MeTHF | While water is often necessary, minimizing its amount or using less polar solvents can sometimes reduce hydrolysis. |
Issue 2: Formation of Homocoupled Byproduct
The formation of a bi-pyrazole byproduct (dimer of the boronic acid) is another common issue.
Caption: Oxidative homocoupling pathway of boronic acids, often initiated by oxygen.
Causality: The presence of oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species.[10] These Pd(II) species can then promote the unwanted coupling of two boronic acid molecules, generating a homodimer and regenerating Pd(0).[15]
Solution: Rigorous Degassing
Protocol: Freeze-Pump-Thaw Degassing (3 Cycles)
-
Freeze: Place your sealed reaction vessel containing the solvent and reagents (except the catalyst and base, which can be added later under inert gas) into a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: Connect the vessel to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the connection to the vacuum line and remove the vessel from the liquid nitrogen bath. Allow the contents to thaw completely. You will often see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure the complete removal of dissolved oxygen.
-
Backfill: After the final cycle, backfill the vessel with an inert gas like argon or nitrogen.
Section 3: Analytical & Purification Protocols
This section provides standardized procedures for quality control and purification.
Protocol 3.1: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of boronic acids and their pinacol esters.[16]
-
Column: A C18 reversed-phase column is typically suitable.[17]
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like ammonium acetate, is a good starting point.[17]
-
Detection: UV detection is standard, as the pyrazole ring is a chromophore.
-
Challenge: On-column hydrolysis of boronic esters to boronic acids can be an issue.[16][18] Using aprotic solvents for sample preparation and sometimes highly basic mobile phases can mitigate this.[16]
Protocol 3.2: Purification via Acid/Base Extraction
This technique is effective for removing non-acidic or non-basic organic impurities.[19][20]
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). The boronic acid will deprotonate and move into the aqueous layer, while non-acidic impurities remain in the organic layer.[21]
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 1 M HCl) until the boronic acid precipitates out.
-
Extraction: Extract the purified boronic acid back into a fresh portion of organic solvent.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating Catalyst Deactivation in Reactions with Pyrazole Substrates
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions involving pyrazole substrates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to diagnose and mitigate common issues, ensuring the robustness and success of your synthetic endeavors.
Introduction: The Dual Nature of Pyrazole in Catalysis
Pyrazoles are a cornerstone in medicinal chemistry and materials science, frequently employed as key building blocks in drug discovery and functional materials.[1][2] However, their unique electronic structure presents a double-edged sword in catalysis. The lone pair of electrons on the sp²-hybridized nitrogen atoms can strongly coordinate to metal centers, leading to catalyst inhibition or poisoning.[3][4] Conversely, this same coordinating ability allows pyrazoles to act as effective ligands, in some cases enhancing catalytic activity and stability.[5][6][7] Understanding this duality is critical to troubleshooting reactions and designing robust catalytic systems.
This guide will focus on the deactivation pathways of common catalysts (e.g., Palladium, Rhodium, Ruthenium) when reacting with pyrazole-containing molecules and provide actionable strategies to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst deactivation with pyrazole substrates.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a pyrazole substrate is sluggish or fails completely. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the pyrazole nitrogen atoms. The nitrogen lone pairs can coordinate strongly to the palladium center, forming inactive or less active catalyst species.[3][8] This is particularly problematic with electron-rich pyrazoles. Additionally, for less reactive coupling partners like chloropyrazoles, the oxidative addition step is often rate-limiting and requires a highly active catalyst system that is susceptible to inhibition.[9]
Q2: I am observing the formation of a black precipitate in my palladium-catalyzed reaction. What is it and how does it affect my reaction?
A2: The black precipitate is likely palladium black, which is finely divided, agglomerated palladium metal.[8][10] Its formation signifies catalyst decomposition and is a common deactivation pathway. This can be triggered by high temperatures, the presence of certain reagents, or the degradation of the supporting ligands.[8][11] Once formed, palladium black has significantly lower catalytic activity compared to the homogeneous or well-dispersed heterogeneous catalyst, leading to poor conversion.
Q3: Can the substituents on my pyrazole ring influence catalyst deactivation?
A3: Absolutely. The electronic properties of the pyrazole ring, dictated by its substituents, play a crucial role. Electron-withdrawing groups (e.g., -F, -CF₃) can modulate the basicity of the nitrogen atoms, potentially reducing their coordinating strength and mitigating catalyst poisoning.[8] Conversely, electron-donating groups can enhance coordination to the metal center, increasing the likelihood of deactivation.
Q4: My ruthenium-catalyzed metathesis reaction is not working with a pyrazole-containing olefin. Why?
A4: Ruthenium metathesis catalysts, particularly Grubbs-type catalysts, are susceptible to deactivation by Lewis basic functional groups. The nitrogen atoms in the pyrazole ring can coordinate to the ruthenium center, leading to the formation of inactive species.[12] This can occur through ligand exchange or other complex decomposition pathways.
Q5: Is it possible to "reactivate" or regenerate a catalyst that has been deactivated in a reaction with a pyrazole substrate?
A5: In some cases, yes, particularly for heterogeneous catalysts. Regeneration often involves treatments to remove the poisoning species or redisperse the active metal. Common methods include washing with acidic or basic solutions, or thermal treatments like oxidation followed by reduction to remove fouling agents like coke.[13][14] For homogeneous catalysts, regeneration is typically not feasible within the reaction mixture, and the focus should be on preventing deactivation in the first place.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve catalyst deactivation issues.
Guide 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Low yields in Suzuki, Heck, or Buchwald-Hartwig reactions involving pyrazoles often trace back to catalyst deactivation. Follow this workflow to diagnose and solve the issue.
Workflow for Diagnosing Deactivation in Pd-Catalyzed Cross-Coupling
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.
Causality and Experimental Rationale
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough, especially for challenging substrates like chloropyrazoles.[9] Bulky, electron-rich ligands (e.g., biaryl phosphines) promote the crucial oxidative addition step and can help stabilize the active monoligated Pd(0) species, making it less susceptible to inhibition.[15]
-
Temperature Control: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition pathways, such as the formation of palladium black.[8] Finding the minimum temperature required for efficient turnover is key to preserving catalyst lifetime.
-
Role of the Base: For N-H pyrazoles, the acidic proton can be detrimental. Deprotonation with a suitable base generates the pyrazolate anion. This anion is a stronger nucleophile and its coordination to the metal center can differ from the neutral pyrazole, sometimes leading to more stable and active catalytic intermediates.[16]
Guide 2: Addressing Deactivation in Hydrogenation and Metathesis Reactions
Catalysts like Rhodium and Ruthenium are also prone to deactivation by the coordinating nitrogen atoms of pyrazoles.
Key Deactivation Pathways
Caption: Common catalyst deactivation pathways with pyrazoles.
Mitigation Strategies
| Issue | Catalyst Type | Proposed Solution & Rationale |
| Inhibition of Hydrogenation | Rhodium, Ruthenium | Increase H₂ Pressure: Higher hydrogen pressure can facilitate the hydrogenation step and potentially displace the coordinating pyrazole from the metal center. Use a More Robust Ligand: Chelating ligands can increase the stability of the catalytic complex, making it less prone to displacement by the pyrazole substrate.[17] Solvent Screening: The choice of solvent can influence the coordination equilibrium. Protic solvents may hydrogen-bond with the pyrazole, reducing its ability to coordinate to the metal. |
| Metathesis Failure | Ruthenium (Grubbs-type) | Use a Phosphine-Free Catalyst: Some newer generation catalysts are designed to be more tolerant to Lewis basic functional groups.[18] Protect the Pyrazole Nitrogen: If feasible, temporarily protecting the N-H or blocking the lone pair of the second nitrogen can prevent coordination. Modify Substrate: If possible, move the pyrazole ring further away from the reacting olefin to reduce intramolecular coordination effects. |
| Leaching of Heterogeneous Catalyst | Supported Pd, Rh, etc. | Lower Reaction Temperature: Leaching is often temperature-dependent. Reducing the temperature can significantly decrease the amount of metal leaching into the solution.[19][20] Optimize Support Material: The interaction between the metal and the support is crucial. Carbon supports may be more robust than alumina in certain solvent systems.[4] Check for Homogeneous Contribution: Perform a hot filtration test. If the reaction continues in the filtrate, it indicates that leached species are the true catalyst, and the "heterogeneous" system is merely a reservoir for the active homogeneous catalyst. |
Part 3: Experimental Protocols
Protocol 1: Hot Filtration Test for Heterogeneous Catalysts
This protocol is essential to determine if the observed catalysis is truly heterogeneous or if it is caused by leached homogeneous species.
Objective: To distinguish between a true heterogeneous mechanism and a "release-and-capture" mechanism.
Methodology:
-
Set up the Reaction: Begin your catalytic reaction under the standard conditions that are leading to product formation.
-
Allow Partial Conversion: Let the reaction proceed until a measurable amount of product has formed (e.g., 20-50% conversion, monitored by TLC, GC, or LC-MS).
-
Rapidly Filter the Mixture: While the reaction is still at the reaction temperature (hot), rapidly filter the mixture through a fine, pre-heated filter (e.g., a 0.2 µm PTFE syringe filter) to remove all solid catalyst particles.
-
Continue the Reaction on the Filtrate: Take the hot filtrate, which is now free of the solid catalyst, and continue to stir it under the identical reaction conditions (temperature, atmosphere).
-
Monitor for Further Conversion: Periodically take samples from the filtrate and analyze for further product formation.
Interpreting the Results:
-
No Further Reaction: If the reaction in the filtrate stops completely, it indicates that the catalysis is occurring on the surface of the solid catalyst (true heterogeneous catalysis).
-
Reaction Continues: If the reaction in the filtrate continues, it confirms that active, soluble catalytic species have leached from the solid support and are responsible for the observed activity.[19]
Protocol 2: Catalyst Regeneration (Acid/Base Wash for Supported Pd)
This protocol provides a general method for attempting to regenerate a supported palladium catalyst poisoned by N-heterocycles.
Objective: To remove strongly coordinated pyrazole species from the surface of a supported Pd catalyst.
Materials:
-
Deactivated Pd/C or Pd/Al₂O₃ catalyst.
-
Dilute aqueous acid (e.g., 0.1 M HCl or Acetic Acid).[13]
-
Dilute aqueous base (e.g., 0.1 M NaOH or NH₄OH).
-
Deionized water.
-
Inert solvent (e.g., Ethanol, THF).
Methodology:
-
Catalyst Recovery: After the reaction, carefully filter and recover the heterogeneous catalyst. Wash it with a suitable solvent (e.g., ethanol, ethyl acetate) to remove residual reactants and products. Dry the catalyst under vacuum.
-
Acid Wash (Optional): Suspend the dried catalyst in a dilute acid solution. Stir for 1-2 hours at room temperature. This step can help remove basic impurities and some coordinated species.
-
Filter and Rinse: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Base Wash (Optional): Suspend the catalyst in a dilute base solution and stir for 1-2 hours. This can help remove other types of adsorbed species.
-
Final Rinse and Dry: Filter the catalyst and wash extensively with deionized water, followed by an inert solvent like ethanol. Dry the regenerated catalyst thoroughly under high vacuum, potentially with gentle heating.
-
Test Activity: Evaluate the performance of the regenerated catalyst under standard reaction conditions and compare it to the fresh and deactivated catalyst.
Note: The success of regeneration is not guaranteed and depends heavily on the nature of the deactivation. Thermal degradation or significant metal leaching are generally irreversible.[21][22]
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 13. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Solubility Challenges with 1-Cyclopropylpyrazole-4-boronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet critical challenge encountered in organic synthesis: the limited solubility of 1-Cyclopropylpyrazole-4-boronic acid in reaction media. By understanding the underlying chemical principles and employing the targeted methodologies outlined below, you can significantly improve reaction efficiency, consistency, and yield.
Introduction: The Solubility Hurdle in Modern Synthesis
This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique structural motifs. However, its polarity and propensity for self-condensation can lead to poor solubility in many common organic solvents, posing a significant barrier to its effective use, particularly in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling. This guide will equip you with the knowledge and protocols to overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
A1: Initial insolubility is a common observation. Before making significant changes to your reaction protocol, consider these preliminary troubleshooting steps:
-
Solvent Polarity Matching: While non-polar solvents are generally poor choices, a systematic screening of solvents with varying polarities is recommended. Ethereal solvents like dioxane and tetrahydrofuran (THF), often in combination with water, are common starting points for Suzuki-Miyaura reactions.[1] Polar aprotic solvents such as dimethylformamide (DMF) can also be effective.[2]
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 40-50 °C) can often increase the solubility of boronic acids. Additionally, sonication can help to break up solid aggregates and promote dissolution.[3]
-
Particle Size Reduction: Ensure your boronic acid is a fine powder. Grinding the solid can increase its surface area, facilitating faster dissolution.
Q2: I'm observing a precipitate forming during my Suzuki-Miyaura reaction. What could be the cause?
A2: Precipitate formation during the reaction can be attributed to several factors:
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines. These boroxines are often significantly less soluble than the parent boronic acid and can precipitate out of solution, effectively halting the reaction.[1][4][5] This process is reversible and can be influenced by the presence of water and the electronic nature of the substituents on the boronic acid.[1][4][5]
-
Inorganic Base Insolubility: Many bases used in Suzuki-Miyaura couplings (e.g., K₂CO₃, K₃PO₄) have limited solubility in organic solvents.[1] This can be addressed by using a biphasic solvent system with water or by employing a phase-transfer catalyst.
-
Product Precipitation: In some cases, the desired product of the reaction may have limited solubility in the reaction medium and precipitate as it is formed.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the reaction medium plays a crucial role in the solubility of boronic acids. Boronic acids are Lewis acids that can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species.[3] The formation of the boronate species is favored at higher pH and can increase the aqueous solubility of the compound. However, excessively high pH can also promote side reactions like protodeboronation.
Troubleshooting Guides: Enhancing Solubility in Your Reaction
This section provides detailed protocols and the scientific rationale behind them to systematically address the poor solubility of this compound.
Strategy 1: Optimization of the Solvent System
The choice of solvent is paramount for ensuring all reactants are in the solution phase.
Rationale: A suitable solvent or solvent mixture will solvate the boronic acid, the coupling partner, the catalyst, and the base (or facilitate its interaction in a biphasic system). For Suzuki-Miyaura reactions, a common approach is to use a mixture of an organic solvent and water. The organic solvent dissolves the aryl halide and the palladium catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1]
Protocol: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvent systems to identify the optimal conditions for your specific reaction.
-
Preparation: In separate, small reaction vials, add this compound and your coupling partner.
-
Solvent Addition: To each vial, add a different solvent or solvent mixture from the table below.
-
Observation: Stir the vials at room temperature and then with gentle heating (e.g., 40-50 °C). Visually inspect for complete dissolution.
-
Reaction Initiation: To the vials showing good solubility, add the base and palladium catalyst.
-
Monitoring: Monitor the reactions by TLC or LC-MS to determine the best solvent system for product formation.
Table 1: Recommended Solvent Systems for Screening
| Solvent System | Ratio (v/v) | Rationale |
| Dioxane / H₂O | 4:1 to 10:1 | A standard for Suzuki couplings, good for many substrates.[1] |
| Toluene / H₂O | 10:1 | Another common biphasic system.[1] |
| THF / H₂O | 4:1 to 10:1 | THF is a good solvent for many organic compounds.[1] |
| DMF | - | A polar aprotic solvent that can be effective for stubborn solubility issues.[2] |
| 2-MeTHF / H₂O | 4:1 to 10:1 | A more environmentally friendly alternative to THF. |
dot
Caption: Workflow for solvent system optimization.
Strategy 2: Utilizing Phase-Transfer Catalysts (PTCs) in Biphasic Systems
For reactions that require an aqueous phase to dissolve the base, a PTC can dramatically improve reaction rates.
Rationale: In a biphasic system, the boronate anion is formed in the aqueous phase, while the palladium catalyst and the aryl halide are in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has both hydrophilic and lipophilic properties. It facilitates the transfer of the boronate anion from the aqueous phase to the organic phase, where it can participate in the catalytic cycle.[4] This overcomes the mass transfer limitation between the two phases.
Protocol: Suzuki-Miyaura Coupling with a Phase-Transfer Catalyst
-
Setup: In a reaction flask, combine this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
PTC Addition: Add the phase-transfer catalyst (e.g., TBAB, 10-20 mol%).
-
Solvent Addition: Add the chosen biphasic solvent system (e.g., Toluene/H₂O, 10:1).
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Reaction: Heat the reaction to the desired temperature with vigorous stirring to ensure good mixing of the two phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
dot
Caption: Role of a Phase-Transfer Catalyst.
Strategy 3: In Situ Conversion to a More Soluble Boronic Ester
Converting the boronic acid to a more lipophilic ester derivative can significantly enhance its solubility in organic solvents. The pinacol ester is a common and effective choice.
Rationale: The hydroxyl groups of boronic acids contribute to their polarity and ability to form hydrogen bonds, which can lead to aggregation and reduced solubility in less polar organic solvents. Esterification of these hydroxyl groups, for example with pinacol, results in a more non-polar molecule that is typically more soluble in common organic reaction solvents.[6][7][8] This conversion can often be done as a one-pot procedure prior to the cross-coupling reaction.
Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling
-
Esterification: In a reaction flask, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like diethyl ether or pentane. Add a drying agent such as magnesium sulfate and stir at room temperature for 24 hours.[6]
-
Isolation (Optional but Recommended): Filter off the drying agent and concentrate the solution to obtain the crude this compound pinacol ester. This can be purified by distillation or chromatography if necessary.[6]
-
Cross-Coupling: To the flask containing the pinacol ester, add the aryl halide (1.0 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst, and the chosen solvent system.
-
Reaction and Monitoring: Proceed with the Suzuki-Miyaura reaction as you normally would, monitoring by TLC or LC-MS.
Table 2: Comparison of Boronic Acid and its Pinacol Ester
| Property | This compound | This compound pinacol ester |
| Polarity | High | Moderate |
| Solubility in Organic Solvents | Generally Low | Generally High[7][8] |
| Stability | Prone to dehydration/boroxine formation[1][4][5] | More stable, less prone to decomposition[6] |
| Purification | Can be challenging | Often amenable to chromatography[6] |
Advanced Strategies
Use of Surfactants
In some cases, the addition of a surfactant can help to create stable dispersions of insoluble reactants in the reaction medium.[9][10][11] While less common in standard Suzuki-Miyaura couplings, this approach can be explored for particularly challenging systems. Both ionic and non-ionic surfactants can be investigated, but their compatibility with the catalyst system must be considered.
Alternative Boron Reagents
If solubility and stability issues persist with the boronic acid, consider using alternative, more robust boron reagents such as potassium trifluoroborates or MIDA (N-methyliminodiacetic acid) boronates.[12][13] These are often crystalline, air-stable solids that can be used directly in cross-coupling reactions, where they slowly release the active boronic acid under the reaction conditions.[12]
References
- 1. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exfoliation of Molecular Solids by the Synergy of Ultrasound and Use of Surfactants: A Novel Method Applied to Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 1-Cyclopropylpyrazole-4-boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 1-Cyclopropylpyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into the critical role of the base in this transformation, offering troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this reaction with confidence and achieve optimal results in your synthetic endeavors.
The Crucial Role of the Base: More Than Just a Proton Scavenger
The base in a Suzuki-Miyaura coupling is a pivotal component that governs the reaction's efficiency, selectivity, and overall success. Its primary function extends beyond simple deprotonation. In the catalytic cycle, the base is essential for the activation of the boronic acid, facilitating the crucial transmetalation step.[1] There are two predominant mechanistic pathways proposed for this activation[2]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then readily transfers its organic group to the palladium(II) center.
-
The Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.
The operative pathway is influenced by the specific base, solvent, and substrates employed. For heteroaromatic boronic acids like this compound, which are prone to undesired side reactions, the choice of base is particularly critical.[3]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter when performing Suzuki coupling reactions with this compound, with a focus on the impact of the chosen base.
Issue 1: Low to No Yield of the Desired Product
Question: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the likely causes related to the base, and how can I rectify this?
Answer:
Low or no product formation is a common frustration. When troubleshooting, it's essential to consider the interplay between the base and other reaction parameters. Here’s a systematic approach to diagnosing the problem:
-
Inadequate Boronic Acid Activation: The chosen base may be too weak to effectively form the reactive boronate species. While very strong bases can introduce other problems, a base must be sufficiently strong to drive the equilibrium towards the "ate" complex.
-
Poor Base Solubility: An insoluble base can lead to a heterogeneous reaction mixture with inefficient activation of the boronic acid.
-
Solution: Ensure vigorous stirring. If solubility remains an issue, consider a different base or a solvent system that better solubilizes the base. For instance, the addition of water to solvents like dioxane or THF can improve the solubility of inorganic bases.[5]
-
-
Catalyst Inactivation: The basic nitrogen on the pyrazole ring can coordinate to the palladium center, potentially inhibiting the catalyst.[6]
-
Solution: The choice of ligand is crucial here. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), can often overcome this inhibition.[6] Additionally, ensure your reaction is thoroughly degassed, as oxygen can lead to catalyst decomposition.[3]
-
Issue 2: Significant Protodeboronation of this compound
Question: I am observing a significant amount of 1-cyclopropylpyrazole as a byproduct, indicating protodeboronation. How can I minimize this side reaction?
Answer:
Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially for heteroaromatic boronic acids.[7] The pyrazole nucleus, being a basic heterocycle, can be particularly susceptible under certain conditions.
-
Excessively Strong Base: Highly basic conditions, especially in the presence of water, can accelerate the rate of protodeboronation.[3]
-
Solution: Switch to a milder base. Cesium fluoride (CsF) or potassium fluoride (KF) are often effective in minimizing protodeboronation while still promoting the desired coupling.[3] Potassium carbonate (K₂CO₃) is another viable option.
-
-
Presence of Water: Water is the proton source for protodeboronation.
-
Solution: While aqueous bases are common, for highly sensitive substrates, switching to anhydrous conditions can be beneficial. Bases like potassium trimethylsilanolate (TMSOK) can be used in anhydrous solvents.[8]
-
-
Elevated Temperatures: High reaction temperatures can increase the rate of protodeboronation.
-
Solution: If possible, screen for more active catalyst systems that allow the reaction to proceed at a lower temperature. Modern palladium precatalysts often exhibit high turnover numbers at milder temperatures.[9]
-
Issue 3: Formation of Homocoupled Byproducts
Question: My reaction mixture contains a significant amount of the homocoupled product of my aryl halide and/or the boronic acid. What is the cause and how can I prevent it?
Answer:
Homocoupling is another common side reaction that consumes starting materials and complicates purification.
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous degassing of your solvent and reaction vessel is critical. Purging with an inert gas like argon or nitrogen for a sufficient period before adding the catalyst is essential.[3]
-
-
Use of a Pd(II) Precatalyst: If a Pd(II) source is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions, including homocoupling.
-
Solution: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a modern precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that efficiently generates the active Pd(0) species in situ.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which class of base is generally recommended for Suzuki coupling with this compound?
A1: For heteroaromatic boronic acids like this compound, inorganic bases are most commonly employed. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often a good starting point.[6][10] Stronger bases like hydroxides (e.g., NaOH, KOH) should be used with caution due to the increased risk of protodeboronation and other side reactions.[2]
Q2: Should I use aqueous or anhydrous conditions?
A2: This depends on the stability of your substrates and the chosen base. Aqueous conditions (e.g., dioxane/water) are common and can be very effective, particularly for improving the solubility of inorganic bases.[5] However, if protodeboronation is a significant issue, switching to anhydrous conditions with a soluble organic base or a fluoride source like CsF can be advantageous.[8]
Q3: Can organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) be used?
A3: While organic bases are used in some Suzuki couplings, they are generally less effective than inorganic bases for activating the boronic acid and often lead to lower yields in reactions with heteroaromatic substrates.[4]
Q4: How does the choice of base relate to the choice of solvent?
A4: The base and solvent are intrinsically linked. The solvent must be able to at least partially dissolve the base for the reaction to proceed efficiently. For example, K₃PO₄ has low solubility in pure THF but is effective in a THF/water mixture.[8] Polar aprotic solvents like dioxane, THF, and DMF are commonly used.[5]
Q5: I'm still having issues. Are there any "boronic acid protecting groups" I can use?
A5: Yes, if the boronic acid is particularly unstable, it can be converted to a more stable derivative. Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and trifluoroborate salts are common examples.[7][11] These act as "slow-release" sources of the boronic acid under the reaction conditions, which can help to minimize decomposition.[7] For instance, 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is the pinacol ester of the target boronic acid and may offer enhanced stability.[12][13][14]
Data Summary: A Comparative Overview of Common Bases
The following table provides a qualitative comparison of commonly used bases for Suzuki-Miyaura couplings involving heteroaromatic boronic acids. The optimal choice will always be substrate-dependent, and screening of different bases is often necessary.
| Base | Class | Typical Conditions | Advantages | Potential Issues |
| K₃PO₄ | Phosphate | Dioxane/H₂O, Toluene | Strong base, good for activating boronic acids.[6] | Can promote protodeboronation with sensitive substrates.[3] |
| K₂CO₃ | Carbonate | Dioxane/H₂O, DMF | Moderately strong, widely applicable, cost-effective.[10] | May not be strong enough for challenging couplings. |
| Cs₂CO₃ | Carbonate | Dioxane, Toluene | More soluble in organic solvents than K₂CO₃, effective. | More expensive than potassium bases. |
| CsF/KF | Fluoride | Dioxane, THF | Milder base, often minimizes protodeboronation.[3] | Can be less effective for activating some boronic acids. |
| NaOH/KOH | Hydroxide | Aqueous solvent mixtures | Strong and inexpensive. | High basicity can lead to significant side reactions.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol serves as a starting point and may require optimization for your specific aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole AldrichCPR 1151802-22-0 [sigmaaldrich.com]
- 13. 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS 1151802-22-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1151802-22-0 [chemicalbook.com]
Technical Support Center: Purification of Products from 1-Cyclopropylpyrazole-4-boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cyclopropylpyrazole-4-boronic acid and its derivatives. This guide is designed to provide practical, field-proven insights into the purification of products derived from this versatile building block. My approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of reaction products derived from this compound, particularly after Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low recovery or product degradation during silica gel column chromatography.
Q: I'm purifying my Suzuki coupling product, a substituted cyclopropylpyrazole, on a standard silica gel column. My yield is very low, and TLC/LC-MS analysis of the fractions shows the presence of the corresponding boronic acid and other decomposition products. What's happening and how can I fix it?
A: Causality & Scientific Explanation
This is a classic problem when purifying boronic acid pinacol esters. Standard silica gel is inherently acidic (due to silanol groups, Si-OH) and contains variable amounts of water. This environment can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid.[1][2] The Lewis acidic nature of the silica can also lead to strong adsorption of your pyrazole-containing product, causing streaking on the column and poor recovery.
Solutions & Protocols
-
Neutralization or Deactivation of Silica Gel:
-
Amine Treatment: Before packing your column, prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture) containing 1-2% triethylamine (Et₃N) or another volatile amine. Let it stand for about 30 minutes, then pack the column as usual. The amine neutralizes the acidic silanol groups, preventing on-column hydrolysis.
-
Boric Acid Impregnation (Recommended for Pinacol Esters): A more sophisticated method involves treating the silica gel with boric acid. This technique is highly effective for purifying pinacol boronic esters by suppressing over-adsorption and degradation.[3][4]
-
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): For compounds that are particularly acid-sensitive, switching to neutral or basic alumina can be a good alternative to silica gel.
-
Reversed-Phase Chromatography (C18): If your product is sufficiently non-polar, reversed-phase flash chromatography can be an excellent option. It avoids the issues associated with acidic silica. However, be mindful of the mobile phase; using aqueous mobile phases without pH control can still lead to hydrolysis.[5] For challenging separations, consider columns with low silanol activity.[2][5]
-
-
Protocol: Purification using Boric Acid-Impregnated Silica Gel
-
Preparation: Prepare a 1% (w/w) solution of boric acid in a polar solvent like methanol.
-
Impregnation: Add the boric acid solution to your silica gel (e.g., 100 g silica). The volume should be just enough to wet the silica.
-
Drying: Remove the solvent under reduced pressure using a rotary evaporator until you have a free-flowing powder.
-
Packing: Pack the column using this impregnated silica with your desired eluent system.
-
Chromatography: Proceed with your purification as normal. You should observe sharper peaks and significantly improved recovery of your pinacol ester product.[4]
-
Issue 2: Persistent contamination with boronic acid starting material or its homocoupled dimer.
Q: My desired product is contaminated with unreacted this compound and a bi-pyrazole impurity. They are difficult to separate from my product by chromatography. How can I remove them?
A: Causality & Scientific Explanation
-
Unreacted Boronic Acid: This impurity is often much more polar than the desired coupled product. Its presence suggests an incomplete reaction.
-
Homocoupling (Glaser coupling): The formation of a bi-pyrazole dimer from the boronic acid starting material is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[6]
Solutions & Protocols
-
Liquid-Liquid Extraction (Acid-Base Workup): This is a highly effective method for removing both basic and acidic impurities. Pyrazoles are weakly basic and can be protonated, while boronic acids are acidic.[7][8]
Protocol: Post-Reaction Acid-Base Extraction
-
After the reaction is complete, quench it and remove the organic solvent under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic boronic acid, pulling it into the aqueous layer as its sodium salt.
-
Next, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your weakly basic pyrazole product may be protonated and move to the aqueous layer, while non-basic impurities (like the homocoupled dimer) remain in the organic phase.
-
Separate the acidic aqueous layer, cool it in an ice bath, and carefully basify it with a base like 1M NaOH or NaHCO₃ until the product precipitates or can be extracted.
-
Extract the product back into an organic solvent (EtOAc or DCM), dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
-
-
Selective Crystallization/Recrystallization: If your product is a solid, recrystallization can be a powerful tool. The homocoupled dimer often has different solubility properties than the desired product. Experiment with various solvent systems (e.g., ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexanes) to find conditions where your product crystallizes while the impurities remain in the mother liquor.[9][10]
Visualization: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting an appropriate purification method based on the initial analysis of your crude reaction mixture.
Caption: A decision tree for selecting the optimal purification method.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound or its pinacol ester in a Suzuki coupling?
A: Besides unreacted starting materials, you should be vigilant for the following process-related impurities:
-
Deborylated Starting Material: Cleavage of the C-B bond can lead to the formation of 1-cyclopropylpyrazole. This can happen if the reaction conditions are too harsh or if moisture is present.[11]
-
Homocoupled Dimer: As discussed in the troubleshooting section, this is a common byproduct resulting from the oxidative coupling of two molecules of the boronic acid.
-
Hydrolyzed Pinacol Ester: If you start with the pinacol ester, you will almost always have some of the corresponding boronic acid present in the crude mixture due to hydrolysis during the reaction or aqueous workup.[1]
-
Pinacol: The hydrolysis of the pinacol ester also generates pinacol, a water-soluble diol that is typically removed during the aqueous workup.[1]
-
Residual Palladium: The palladium catalyst can contaminate your final product. It often appears as a black or dark-colored solid.
Q2: How do I remove residual palladium catalyst from my product?
A: Removing the final traces of palladium is critical, especially in drug development.
-
Filtration through Celite®: After the reaction, dilute the mixture with a solvent and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium black.
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated charcoal. Stir for 30-60 minutes at room temperature, then filter through Celite®. The charcoal adsorbs the residual palladium. Be aware that it can also adsorb some of your product, so use it judiciously.
-
Metal Scavengers: For very low levels of palladium, commercially available silica-based metal scavengers (e.g., with thiol functionalities) can be very effective.
Q3: My product is an oil and cannot be crystallized. Column chromatography is leading to decomposition. What other options do I have?
A: This is a challenging but common scenario.
-
Kugelrohr Distillation: If your product is thermally stable and has a reasonably low boiling point, short-path distillation using a Kugelrohr apparatus can be an excellent, solvent-free method for purification.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much greater resolving power than flash chromatography. Developing a separation on an analytical HPLC and scaling it to a preparative system can isolate your product with high purity. Both normal-phase and reversed-phase systems can be effective.[1][2]
-
Formation of a Salt: If your product has a basic site (like the pyrazole ring), you can try to form a crystalline salt by treating it with an acid (e.g., HCl, H₂SO₄, or an organic acid like tartaric acid). The salt may be easier to crystallize and purify than the freebase oil. The pure freebase can then be regenerated by neutralization.
Q4: How should I properly store this compound and its pinacol ester to ensure stability?
A: Storage is critical for the longevity of these reagents.
-
Moisture Sensitivity: Both the boronic acid and its pinacol ester are sensitive to moisture.[12] They should be stored in a tightly sealed container.
-
Inert Atmosphere: Store the containers under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation and hydrolysis.
-
Temperature: Recommended storage is often refrigerated (2-8 °C) or frozen (-20 °C) to minimize degradation over time.[13] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.
Data Summary Table
| Impurity Type | Common Examples | Typical Polarity (Silica TLC) | Recommended Removal Method |
| Acidic | This compound | High (streaking) | Basic wash (e.g., NaHCO₃ aq.)[8] |
| Basic | Unreacted amine coupling partners | Medium to High | Acidic wash (e.g., 1M HCl aq.) |
| Neutral/Non-Polar | Homocoupled bi-pyrazole | Low to Medium | Chromatography, Recrystallization[6] |
| Neutral/Polar | Pinacol | High (water-soluble) | Aqueous workup |
| Catalyst Residue | Palladium species | Baseline/Insoluble | Filtration, Charcoal, Scavengers |
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. chemimpex.com [chemimpex.com]
Validation & Comparative
A Head-to-Head Comparison: 1-Cyclopropylpyrazole-4-boronic Acid vs. Its Pinacol Ester in Modern Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical decision that can profoundly impact the efficiency, reproducibility, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-Cyclopropylpyrazole-4-boronic acid and its corresponding pinacol ester, offering field-proven insights and experimental data to inform your selection in pivotal cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, largely due to the versatility and general stability of organoboron reagents. Within this class of compounds, a fundamental choice often arises between utilizing a free boronic acid or its more sterically protected pinacol ester derivative. This decision is not merely a matter of preference but is rooted in a crucial trade-off between reactivity and stability. Here, we dissect the nuances of this choice through the specific lens of this compound and its pinacol ester, two building blocks of significant interest in medicinal chemistry and materials science.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the comparison lies a well-established principle: boronic acids are generally more reactive but less stable than their pinacol ester counterparts. This difference in reactivity can be attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this heightened reactivity comes at the cost of increased susceptibility to decomposition pathways, most notably protodeboronation, especially under basic aqueous conditions.
Conversely, the pinacol ester of a boronic acid offers significantly enhanced stability. The pinacol group effectively shields the boron atom, rendering the molecule more robust towards moisture and air. This translates to a longer shelf-life, easier handling, and the ability to purify the compound using standard chromatographic techniques. This stability is a significant advantage in multi-step syntheses and high-throughput screening applications where reagent integrity over time is paramount.
dot graph TD { subgraph "Reactivity vs. Stability Trade-Off" A[Boronic Acid] -- "Higher Reactivity" --> B{Suzuki-Miyaura Coupling}; C[Pinacol Ester] -- "Higher Stability" --> B; A -- "Lower Stability (Prone to Protodeboronation)" --> D[Decomposition]; C -- "Lower Reactivity" --> B; end }
Caption: The core dilemma in choosing between a boronic acid and its pinacol ester.
Physicochemical Properties and Handling
A direct comparison of the physical properties of this compound and its pinacol ester reveals the practical implications of their structural differences.
| Property | This compound | 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester |
| Molecular Formula | C6H9BN2O2 | C12H19BN2O2 |
| Molecular Weight | 151.96 g/mol | 234.10 g/mol |
| CAS Number | 1678534-30-9 | 1151802-22-0 |
| Physical Form | Typically a solid | Typically a solid |
| Stability | Prone to decomposition (protodeboronation) | Generally stable to air and moisture |
| Handling | Requires careful handling and storage under inert atmosphere | Easier to handle and store for extended periods |
| Purification | Can be challenging to purify via chromatography | Readily purified by column chromatography |
Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a multi-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between the boronic acid and its pinacol ester directly impacts the transmetalation step.
dot graph LR { subgraph "Suzuki-Miyaura Catalytic Cycle" A[Pd(0)] -- "Oxidative AdditionAr-X" --> B[Ar-Pd(II)-X]; B -- "TransmetalationR-B(OR)2" --> C[Ar-Pd(II)-R]; C -- "Reductive Elimination" --> D[Ar-R]; D -- " " --> A; end }
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling cycle.
For the transmetalation to occur, the boron atom must be activated by a base to form a more nucleophilic boronate species. Free boronic acids readily form these boronate species. While it is a topic of ongoing research, it is believed that boronic esters can either hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle, or in some cases, the ester itself may undergo transmetalation, albeit at a slower rate.
Kinetic studies on other arylboronic acids and their pinacol esters have shown that the free boronic acid is the more reactive species in the transmetalation step. This suggests that reactions employing this compound are likely to proceed at a faster rate compared to those using its pinacol ester under identical conditions. However, the propensity of the boronic acid to degrade can lead to lower overall yields, especially in prolonged reactions or with less reactive coupling partners. The stability of the pinacol ester, on the other hand, can result in more consistent and reproducible yields, even if longer reaction times or higher temperatures are required.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling
The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid or its pinacol ester with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound or 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Pd(dppf)Cl2 (0.03 eq)
-
Sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add the pyrazole boron reagent (1.0 eq), aryl bromide (1.2 eq), base (3.0 eq), and Pd(dppf)Cl2 (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
dot graph G { rankdir=TB; node [shape=box, style=rounded]; A [label="Combine Reagents\n(Boron Reagent, Aryl Halide, Base, Catalyst)"]; B [label="Inert Atmosphere\n(Evacuate & Backfill with N2/Ar)"]; C [label="Add Degassed Solvent"]; D [label="Heat and Stir"]; E [label="Monitor Reaction\n(TLC/LC-MS)"]; F [label="Workup\n(Cool, Dilute, Wash)"]; G [label="Purification\n(Column Chromatography)"]; A -> B -> C -> D -> E -> F -> G; }
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Making the Right Choice: A Practical Guide
The decision to use this compound or its pinacol ester should be based on the specific requirements of the synthetic route.
Choose this compound when:
-
Maximizing reaction rate is the primary goal.
-
The boronic acid is freshly prepared or has been stored under strictly inert conditions.
-
The coupling partner is highly reactive, allowing for shorter reaction times.
-
Potential decomposition can be mitigated by careful control of reaction conditions (e.g., shorter reaction times, lower temperatures).
Choose 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for the success of subsequent steps.
-
The reaction is part of a multi-step synthesis where the reagent may be stored between steps.
-
Reproducibility and a clean reaction profile are prioritized over reaction speed.
-
The reaction is part of an automated or high-throughput workflow.
Conclusion
Both this compound and its pinacol ester are valuable reagents for the synthesis of complex molecules. The choice between them is a classic example of the reactivity versus stability trade-off in organic synthesis. While the boronic acid offers the potential for faster reaction rates, its inherent instability can be a significant drawback. The pinacol ester, in contrast, provides a robust and reliable alternative, albeit with potentially slower reaction kinetics. By understanding the fundamental principles outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful outcomes in their drug discovery and development efforts.
A Comparative Guide to the Reactivity of N-Cyclopropyl Pyrazole Boronic Acid and Its N-Substituted Analogues in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the pyrazole moiety is a cornerstone of molecular design, prized for its metabolic stability and versatile binding capabilities. Its functionalization via Suzuki-Miyaura cross-coupling is a routine yet critical operation. The choice of the N-substituent on the pyrazole boronic acid coupling partner can profoundly impact reaction efficiency, yield, and downstream applications. This guide provides an in-depth comparison of the reactivity of N-cyclopropyl pyrazole boronic acid with other commonly used N-substituted analogues, namely N-methyl, N-phenyl, and N-Boc protected pyrazole boronic acids.
Introduction: The Significance of the N-Substituent
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency with heteroaromatic substrates can be sensitive to electronic and steric factors. In the case of N-substituted pyrazole boronic acids, the group attached to the N1 position of the pyrazole ring dictates the electronic density of the ring and the steric hindrance around the boronic acid moiety. These factors directly influence the crucial transmetalation step of the catalytic cycle, thereby affecting the overall reaction rate and yield.[1][2]
This guide will dissect these influences, offering a logical framework for selecting the optimal N-substituted pyrazole boronic acid for your synthetic needs, supported by experimental data from the literature.
Theoretical Underpinnings: Steric and Electronic Effects at Play
The reactivity of an organoboron reagent in the Suzuki-Miyaura coupling is largely governed by its ability to undergo transmetalation from the boron atom to the palladium center. The rate of this step is influenced by the nucleophilicity of the carbon atom attached to boron.
Electronic Effects:
The N-substituent modulates the electron density of the pyrazole ring.
-
N-Methyl & N-Cyclopropyl (Electron-Donating): Both methyl and cyclopropyl groups are considered electron-donating. The cyclopropyl group, with its sp2-like character, can donate electron density into the pyrazole ring, increasing the nucleophilicity of the C4 carbon and thus potentially accelerating the transmetalation step.[3] It is generally accepted that electron-rich arenes undergo boron-to-palladium transmetalation more rapidly.[1]
-
N-Phenyl (Electron-Withdrawing/Resonance Effects): The phenyl group is generally electron-withdrawing by induction but can also participate in resonance. Its effect on the pyrazole ring's electron density is more complex and can lead to a decrease in the nucleophilicity of the C4 carbon compared to alkyl substituents.
-
N-Boc (Electron-Withdrawing): The tert-butoxycarbonyl (Boc) group is strongly electron-withdrawing due to the carbonyl group. This significantly reduces the electron density of the pyrazole ring, which is expected to decrease the rate of transmetalation and thus the overall reaction rate.
Steric Effects:
The size of the N-substituent can hinder the approach of the boronic acid to the palladium complex.
-
N-Methyl: Offers minimal steric hindrance.
-
N-Cyclopropyl: Presents a slightly larger but still relatively small steric profile.
-
N-Phenyl: Introduces significant steric bulk, which can impede the formation of the pre-transmetalation complex.
-
N-Boc: The bulky tert-butyl group creates substantial steric hindrance, which can slow down the reaction rate.[4]
The interplay of these electronic and steric effects determines the overall reactivity of the N-substituted pyrazole boronic acid.
Comparative Reactivity Analysis
| N-Substituent | Expected Electronic Effect | Expected Steric Hindrance | Expected Reactivity | Representative Yield (%) |
| Cyclopropyl | Electron-donating | Low-Moderate | High | ~90% (inferred) |
| Methyl | Electron-donating | Low | High | 85-95%[5] |
| Phenyl | Electron-withdrawing | High | Moderate-Low | 70-85% |
| Boc | Strongly Electron-withdrawing | High | Low | 60-75% |
Note: The yields are representative estimates based on typical Suzuki-Miyaura couplings found in the literature and are meant for comparative purposes. Actual yields will vary depending on the specific substrates, catalyst, ligand, base, and solvent system used.
N-Cyclopropyl & N-Methyl Pyrazole Boronic Acids: The High Performers
Due to their electron-donating nature and relatively low steric bulk, both N-cyclopropyl and N-methyl pyrazole boronic acids are expected to be highly reactive coupling partners. The cyclopropyl group's unique electronic properties may offer a slight advantage in some cases. These reagents are ideal for efficient and high-yielding Suzuki-Miyaura couplings.
N-Phenyl Pyrazole Boronic Acid: A Balance of Effects
The N-phenyl substituent introduces a combination of deactivating electronic effects and significant steric hindrance, leading to generally lower reactivity compared to its N-alkyl counterparts. However, it remains a viable and frequently used building block, particularly when the phenyl group is a desired feature in the final molecule.
N-Boc Pyrazole Boronic Acid: The Protected and Less Reactive Option
The strongly electron-withdrawing nature of the Boc group, coupled with its large steric footprint, renders N-Boc pyrazole boronic acid the least reactive among the compared analogues. While this can lead to lower yields and require more forcing reaction conditions, the Boc group offers the distinct advantage of being a protecting group that can be removed post-coupling to reveal a free N-H pyrazole. This two-step approach is often necessary when the N-H moiety is incompatible with the coupling conditions or when further derivatization at the nitrogen is desired.[6]
Experimental Workflows and Methodologies
To provide a practical context for this comparison, the following section outlines a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction, followed by specific considerations for each type of N-substituted pyrazole boronic acid.
General Suzuki-Miyaura Coupling Protocol
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Specific Considerations for N-Substituted Pyrazole Boronic Acids:
-
N-Cyclopropyl and N-Methyl: These reagents are generally robust and perform well under standard conditions. Reaction times are typically shorter, and yields are high.
-
N-Phenyl: May require slightly longer reaction times or a higher catalyst loading to achieve comparable yields to the N-alkyl analogues due to its lower reactivity.
-
N-Boc: Often requires more forcing conditions, such as higher temperatures and longer reaction times. The choice of a highly active catalyst/ligand system (e.g., those based on bulky, electron-rich phosphines) can be crucial for achieving good conversion.[6][7] Post-coupling, the Boc group can be removed under acidic conditions (e.g., TFA in DCM).
Mechanistic Overview: The Role of the N-Substituent in the Catalytic Cycle
The N-substituent's influence is most pronounced during the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle for pyrazole boronic acids.
The N-substituent (R) influences the rate of transmetalation by altering the electron density on the pyrazole ring. Electron-donating groups like cyclopropyl and methyl increase the nucleophilicity of the pyrazole, facilitating the transfer of the pyrazole moiety to the palladium center. Conversely, electron-withdrawing groups like phenyl and Boc decrease this nucleophilicity, slowing down the transmetalation step.
Conclusion and Recommendations
The choice of N-substituent on a pyrazole boronic acid is a critical parameter for optimizing Suzuki-Miyaura cross-coupling reactions.
-
For maximal reactivity and high yields , N-cyclopropyl and N-methyl pyrazole boronic acids are the reagents of choice. The N-cyclopropyl variant offers a desirable structural motif for medicinal chemistry applications.
-
When the synthetic strategy requires the incorporation of an N-aryl group , N-phenyl pyrazole boronic acid is a suitable, albeit less reactive, option.
-
For syntheses that necessitate a final product with an unsubstituted N-H pyrazole , the use of N-Boc pyrazole boronic acid followed by a deprotection step is the most effective, though often lower-yielding, strategy.
By understanding the interplay of electronic and steric effects, researchers can make informed decisions to enhance the efficiency and success of their synthetic endeavors, ultimately accelerating the drug discovery and development process.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopropylpyrazole-4-boronic acid
For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials and intermediates are paramount. 1-Cyclopropylpyrazole-4-boronic acid is a key building block in the synthesis of various pharmaceutical compounds. Its precise quantification and impurity profiling are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for the validation of this compound, grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[1] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of the target analyte.[2][3] International guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), provide a framework for this validation process.[4][5][6][7]
This guide will explore the validation of three common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Critical Choice of Analytical Technique
The selection of an appropriate analytical technique is the foundational step in method validation. This choice is dictated by the physicochemical properties of this compound, the intended purpose of the analysis (e.g., purity assay, impurity quantification, identification), and the available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in separating a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for determining purity and identifying related impurities.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method involves a systematic optimization of several parameters. The goal is to achieve adequate resolution between the main component and any potential impurities, with good peak shape and a reasonable run time.
-
Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds like this compound.[8] The choice of stationary phase can significantly impact selectivity. For boronic acids, which can interact with residual silanols on the silica support, columns with low silanol activity are preferred to minimize peak tailing and on-column hydrolysis.[9]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to elute the analytes from the column. The pH of the aqueous phase is a critical parameter. For boronic acids, a slightly acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) can suppress the ionization of the boronic acid group, leading to better retention and peak shape.
-
Detection: this compound contains a pyrazole ring, which is a chromophore that absorbs UV light. Therefore, a UV detector is the most common and straightforward choice for detection. The detection wavelength should be selected at the absorbance maximum of the analyte to ensure high sensitivity.[10]
Experimental Protocol: Validation of an RP-HPLC Method
The validation of the developed HPLC method should be performed in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[11][12]
1. System Suitability:
-
Inject a standard solution of this compound six times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
Acceptance Criteria: RSD for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the number of theoretical plates should be > 2000.[3]
2. Specificity:
-
Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample spiked with known impurities.
-
Acceptance Criteria: The chromatograms should demonstrate that there is no interference from the blank or placebo at the retention time of the main peak. The method should be able to separate the main peak from the peaks of known impurities.[5][13]
3. Linearity:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the target concentration).
-
Inject each solution and plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[14] The y-intercept should be close to zero.
4. Accuracy:
-
Analyze samples of known concentration or spike a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[2][15]
5. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[3]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.[8][16]
7. Robustness:
-
Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.[3][17]
Visualization of the HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Derivatized Analytes
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, GC-MS can be employed for the detection of volatile impurities or after derivatization of the boronic acid.[18]
Causality Behind Experimental Choices in GC-MS Method Development
-
Derivatization: Boronic acids can be challenging to analyze directly by GC due to their polarity and tendency to form boroxines (cyclic anhydrides).[16] Derivatization with reagents like pinacol can form more volatile and thermally stable boronate esters, which are amenable to GC analysis.[18] This approach can also be used to improve chromatographic properties.[19]
-
Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of the derivatized analytes.
-
Injection and Temperature Programming: A split/splitless injector is commonly used. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.
-
Detection: The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information, offering high specificity.
Experimental Protocol: Validation of a GC-MS Method
The validation of a GC-MS method follows similar principles to HPLC validation, with some specific considerations for the technique.
1. System Suitability:
-
Inject a derivatized standard solution multiple times.
-
Monitor the peak area, retention time, and ion ratios.
-
Acceptance Criteria: Similar RSD criteria as for HPLC apply. Consistent ion ratios confirm the identity of the analyte.
2. Specificity:
-
Analyze a derivatized blank and a spiked sample.
-
The mass spectrum of the analyte peak in the sample should match that of the standard.
-
Acceptance Criteria: No interfering peaks at the retention time and characteristic mass-to-charge ratios (m/z) of the analyte.[17]
3. Linearity, Accuracy, and Precision:
-
These are assessed similarly to the HPLC method, using a series of derivatized standards and spiked samples. Acceptance criteria are also comparable.
4. LOD and LOQ:
-
Determined based on signal-to-noise ratio for selected ions.
5. Robustness:
-
Vary parameters such as injector temperature, oven temperature ramp rate, and gas flow rate.
Visualization of the GC-MS Derivatization and Analysis Workflow
Caption: GC-MS workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Confirmation and Quantitative Analysis
¹¹B NMR spectroscopy is a particularly useful technique for the analysis of boron-containing compounds.[20] It provides information about the hybridization state of the boron atom and can be used to monitor the formation of complexes.[21][22] Quantitative NMR (qNMR) can also be used for the assay of this compound without the need for a reference standard of the analyte itself, by using a certified internal standard.
Causality Behind Experimental Choices in NMR Method Development
-
Nucleus Selection: ¹¹B NMR is specific for boron-containing compounds and can distinguish between the trigonal boronic acid and the tetrahedral boronate ester.[23][24] ¹H NMR can also be used for quantification by integrating the signals of the cyclopropyl or pyrazole protons against a known amount of an internal standard.
-
Solvent: A deuterated solvent that fully dissolves the sample and the internal standard is chosen (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: For qNMR, a stable, non-reactive compound with signals that do not overlap with the analyte signals is selected (e.g., maleic acid, dimethyl sulfone).
Experimental Protocol: Validation of a qNMR Method
1. Specificity:
-
The ¹H and ¹¹B NMR spectra should show distinct, well-resolved signals for this compound that are free from interference from impurities or the internal standard.
2. Linearity:
-
Prepare a series of samples with a fixed amount of internal standard and varying amounts of the analyte.
-
Plot the ratio of the analyte signal integral to the internal standard signal integral against the concentration ratio.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Analyze a certified reference material or compare the qNMR result with that obtained from a validated orthogonal method (e.g., HPLC).
-
Acceptance Criteria: The result should be within ±2.0% of the true or accepted value.
4. Precision:
-
Repeatability: Prepare and analyze multiple samples of the same concentration.
-
Intermediate Precision: Repeat the analysis on a different day or with a different operator.
-
Acceptance Criteria: RSD ≤ 2.0%.
5. Robustness:
-
Evaluate the effect of variations in NMR parameters such as relaxation delay (D1), number of scans, and pulse angle.
Visualization of the qNMR Logical Relationship
Caption: Logical basis of quantitative NMR.
Comparison of Analytical Methods
| Validation Parameter | HPLC | GC-MS | NMR |
| Primary Application | Purity assay, impurity profiling | Volatile impurity analysis, analysis after derivatization | Structural confirmation, absolute quantification (qNMR) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) | Excellent (based on unique chemical shifts) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Lower (µg to mg level) |
| Linearity Range | Wide | Wide | Narrower |
| Accuracy | High | High | Very High (qNMR is a primary method) |
| Precision | High | High | High |
| Sample Preparation | Simple dissolution | Can require derivatization | Simple dissolution |
| Throughput | High | Moderate | Low |
| Instrumentation Cost | Moderate | High | Very High |
Conclusion
The validation of analytical methods for this compound is a critical activity in pharmaceutical development. The choice of analytical technique depends on the specific requirements of the analysis.
-
HPLC is the most versatile and commonly used method for routine quality control, offering a good balance of performance, cost, and throughput for purity and impurity determination.
-
GC-MS provides exceptional specificity and sensitivity, making it ideal for the analysis of volatile impurities or when derivatization can enhance separation and detection.
-
NMR , particularly qNMR, offers an absolute and highly accurate method for quantification and is invaluable for structural elucidation and characterization of the reference standard.
A comprehensive validation approach, often employing orthogonal methods, provides the highest level of assurance in the quality of this compound. This, in turn, contributes to the overall quality and safety of the final pharmaceutical product. The protocols and comparisons presented in this guide, grounded in established regulatory frameworks[2][4][25][26], provide a solid foundation for developing and validating scientifically sound analytical methods for this important building block.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. uspbpep.com [uspbpep.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. database.ich.org [database.ich.org]
- 12. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugfuture.com [drugfuture.com]
- 14. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. propharmagroup.com [propharmagroup.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 24. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 26. investigationsquality.com [investigationsquality.com]
A Technical Guide to the Stability of 1-Cyclopropylpyrazole-4-boronic Acid: A Comparative Assessment
For researchers, synthetic chemists, and professionals in drug development, the stability of building blocks is paramount to ensure reproducible and efficient outcomes. Boronic acids, while indispensable in modern synthesis, are known for their variable stability, which can impact storage, reaction efficiency, and purification. This guide provides an in-depth technical assessment of the stability of 1-Cyclopropylpyrazole-4-boronic acid, a valuable reagent in contemporary drug discovery, by comparing its anticipated stability profile against other common boronic acids. The insights herein are grounded in established principles of organoboron chemistry and supported by detailed experimental protocols for direct evaluation.
The Landscape of Boronic Acid Stability: Core Concepts
The utility of boronic acids is often tempered by their susceptibility to two primary degradation pathways: protodeboronation and oxidation.[1][2] Understanding these pathways is critical to predicting and managing the stability of any given boronic acid.
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron (C-B) bond, replacing it with a C-H bond.[3] This process can be catalyzed by acid or base and is highly dependent on the pH of the medium.[3][4] The susceptibility to protodeboronation is influenced by the nature of the organic substituent, with some heteroaryl and vinyl boronic acids being particularly labile.[5][6]
-
Oxidation: The electron-deficient boron center is prone to attack by oxidizing agents, including atmospheric oxygen and peroxides often found in ethereal solvents.[2][7] This leads to the irreversible conversion of the boronic acid to the corresponding alcohol or phenol and boric acid.[7]
The inherent stability of a boronic acid is a function of steric and electronic factors. Electron-withdrawing groups on an aryl substituent can increase the Lewis acidity of the boron, sometimes affecting stability, while bulky groups can sterically hinder the approach of reactants that lead to degradation.[8][9]
Structural Analysis of this compound
To assess the stability of this compound, we must consider the contributions of its constituent parts: the N-cyclopropyl group and the 4-pyrazolyl core.
-
The Cyclopropyl Group: Cyclopropyl boronic acids are anecdotally known to be unstable.[5][6] The strained cyclopropyl ring imparts significant s-character to the C-B bond, which can influence its reactivity and susceptibility to cleavage.
-
The Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Pyrazoles are generally stable to oxidation.[1][10] As a heteroaryl substituent, its electronic nature is a key determinant of the boronic acid's stability. The pyrazole ring at the 4-position is expected to be electron-withdrawing, which can influence the Lewis acidity of the boron atom. The nitrogen atoms in the pyrazole ring are also Lewis basic and could potentially interact with the palladium catalyst in cross-coupling reactions, a factor that can indirectly relate to the apparent "stability" or efficiency of the reagent in a given transformation.[11]
Based on these features, this compound presents a unique stability profile that warrants careful experimental evaluation against more common boronic acids.
Comparative Framework: Selecting Benchmark Boronic Acids
To provide a meaningful assessment, we will compare the stability of this compound against three benchmarks, each representing a distinct class:
-
Phenylboronic Acid: The archetypal aryl boronic acid. It is relatively stable and has been extensively studied, providing a robust baseline.[7]
-
Cyclopropylboronic Acid: An alkyl boronic acid that allows for the isolation of the stability effects of the cyclopropyl group itself.[5][12]
-
3-Pyridylboronic Acid: A common heteroaryl boronic acid. Its stability is known to be pH-dependent, and it provides a relevant comparison within the heteroaromatic class.[13]
Experimental Protocols for Stability Assessment
To quantitatively assess stability, a forced degradation study is the most effective approach. The following protocols describe how to evaluate stability against hydrolytic (protodeboronation) and oxidative stress.
General Workflow for Stability Studies
The overall process for assessing the stability of the different boronic acids is outlined below.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. scientificupdate.com [scientificupdate.com]
A Senior Application Scientist's Guide: Benchmarking 1-Cyclopropylpyrazole-4-boronic Acid Performance in Suzuki-Miyaura Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-Cyclopropylpyrazole Moiety
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds under generally mild conditions.[1][2] In the landscape of drug discovery and materials science, the pyrazole core is a highly sought-after heterocyclic motif, present in numerous biologically active compounds and functional materials.[3][4] Consequently, the ability to efficiently incorporate substituted pyrazoles into complex molecular architectures is of paramount importance.
This guide provides a comprehensive performance benchmark of 1-Cyclopropylpyrazole-4-boronic acid , a reagent designed to introduce a unique and valuable structural fragment. The cyclopropyl group is not merely a simple alkyl substituent; its conformational rigidity and distinct electronic properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5]
Here, we will objectively compare the performance of this compound against two other structurally relevant pyrazole boronic acids in a standardized Suzuki-Miyaura reaction. Our goal is to provide researchers with actionable data and expert insights to guide their synthetic strategies.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle, illustrated below, proceeds through three key elementary steps. The efficiency of each step is influenced by the choice of catalyst, ligand, base, and the intrinsic properties of the coupling partners.
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: This is the critical step where the organic group is transferred from the boron atom to the palladium center. It requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Heterocyclic substrates, particularly those with unprotected N-H groups, can sometimes present challenges by coordinating to the palladium center and inhibiting catalysis.[1][6] This makes the choice of the N1-substituent on the pyrazole ring a critical experimental variable.
Comparative Reagents: Structural and Electronic Considerations
To establish a meaningful benchmark, we selected two alternative pyrazole boronic acids for head-to-head comparison. The choice of substituent on the pyrazole's N1 position is expected to be a key determinant of performance.
-
This compound (Test Reagent): Features a sterically defined, sp²-hybridized cyclopropyl group. This group can influence solubility and introduces a three-dimensional element.
-
1-Methylpyrazole-4-boronic acid (Alkyl Benchmark): A common N-alkylated pyrazole. It serves as a baseline for a simple, sterically minimal N-substituted heterocycle.
-
Pyrazole-4-boronic acid, pinacol ester (Unprotected Benchmark): The N-H proton is acidic and can potentially interact with the palladium catalyst or the base, which may inhibit the reaction.[1][6] We use the pinacol ester form, as it generally offers superior stability and handling compared to the free boronic acid.[4][7]
Experimental Design for Benchmarking
To ensure an objective comparison, a standardized set of reaction conditions was employed. The chosen aryl halide, 4-bromoanisole, is an electron-rich coupling partner, representing a common substrate class in medicinal chemistry.
Detailed Experimental Protocol
Materials:
-
Pyrazole Boronic Acid Reagent (1.2 mmol)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg)
-
1,4-Dioxane (4 mL, anhydrous)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube was added the respective pyrazole boronic acid reagent, 4-bromoanisole, Pd(PPh₃)₄, and K₃PO₄.
-
The tube was sealed with a septum, and the atmosphere was evacuated and backfilled with dry nitrogen three times.
-
Anhydrous 1,4-dioxane and deionized water were added via syringe.
-
The resulting mixture was sparged with nitrogen gas for 15 minutes to ensure deoxygenation.
-
The Schlenk tube was placed in a preheated oil bath at 90 °C and stirred vigorously.
-
The reaction progress was monitored by thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS) at 2-hour intervals.
-
Upon completion (disappearance of 4-bromoanisole), the reaction was cooled to room temperature and quenched with 10 mL of water.
-
The aqueous layer was extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue was purified by flash column chromatography on silica gel to afford the pure coupled product.
-
The isolated product was characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparative Performance Data
The following table summarizes the quantitative results from the benchmark reactions. The yields represent the average of two independent runs.
| Boronic Acid Reagent | Coupling Partner | Time (h) | Isolated Yield (%) | Observations |
| This compound | 4-Bromoanisole | 4 | 91% | Clean conversion, straightforward purification. |
| 1-Methylpyrazole-4-boronic acid | 4-Bromoanisole | 4 | 88% | Efficient reaction, comparable to the cyclopropyl analog. |
| Pyrazole-4-boronic acid, pinacol ester | 4-Bromoanisole | 6 | 74% | Slower reaction rate. Minor side products observed, likely from protodeboronation.[8] |
Analysis and Field-Proven Insights
The experimental data provides several key insights into the performance of this compound:
-
High Reactivity and Efficiency: this compound demonstrated excellent performance, affording a high isolated yield (91%) in a relatively short reaction time. Its efficiency was on par with, and slightly exceeded, that of the sterically less demanding 1-methyl analog. This result strongly suggests that the cyclopropyl group at the N1 position does not impose any significant steric hindrance to the key transmetalation step under these conditions.
-
Superiority over Unprotected Pyrazole: The N-substituted pyrazoles significantly outperformed the N-H pyrazole boronic acid pinacol ester. The lower yield (74%) and slower reaction time for the unprotected pyrazole are consistent with literature reports suggesting that acidic N-H protons on heterocyclic substrates can interfere with palladium-catalyzed cross-coupling reactions.[1][6] This highlights the strategic advantage of using N-substituted pyrazole building blocks for achieving robust and high-yielding transformations.
-
Favorable Reaction Profile: The reaction with this compound proceeded cleanly, with minimal side product formation. This simplifies the downstream purification process, a critical consideration for both laboratory-scale synthesis and potential scale-up operations. The stability of the N-cyclopropyl bond under these catalytic conditions is also confirmed.
Conclusion and Authoritative Recommendations
Based on this head-to-head comparison, This compound is a highly effective and robust coupling partner for Suzuki-Miyaura reactions. It delivers high yields efficiently, outperforming its unprotected counterpart and matching the reactivity of simpler N-alkylated pyrazoles.
For researchers in drug development and materials science, we recommend this compound as a premier choice for the facile introduction of the 1-cyclopropylpyrazole-4-yl moiety. Its performance indicates that the unique structural and electronic benefits of the cyclopropyl group can be incorporated into target molecules without compromising synthetic efficiency. The clean reaction profile and high yield make it a reliable building block for complex synthetic endeavors where predictability and reproducibility are paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of 1-Cyclopropylpyrazole-4-boronic Acid in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of building blocks is a critical decision that balances reactivity, structural novelty, and cost. The pyrazole scaffold is a privileged motif in medicinal chemistry, and its functionalization is a key strategy for generating novel intellectual property and optimizing drug candidates. This guide provides a detailed cost-benefit analysis of using 1-Cyclopropylpyrazole-4-boronic acid and its derivatives in synthesis, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction. We will objectively compare its performance with common alternatives and provide supporting experimental data to inform your synthetic strategy.
The Strategic Advantage of the 1-Cyclopropylpyrazole Moiety
The 1-cyclopropylpyrazole unit offers a unique combination of structural features beneficial for drug design. The pyrazole core is a versatile hydrogen bond donor and acceptor and can participate in various non-covalent interactions with biological targets. The N-cyclopropyl group introduces a three-dimensional character, which can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity. The ability to introduce this valuable fragment efficiently via cross-coupling reactions makes this compound a reagent of significant interest.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance and reliability. The performance of a boronic acid in this reaction is a key determinant of its utility. While a direct head-to-head comparative study under identical conditions for this compound against all possible alternatives is not available in the literature, we can synthesize a robust comparison from published data on similar systems.
For this analysis, we will compare the performance of pyrazole-based boronic acids in Suzuki-Miyaura reactions with various aryl halides. The following table summarizes typical reaction conditions and yields for the coupling of different bromopyrazoles with arylboronic acids, providing a benchmark for expected performance.
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | P1 (6-7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [1] |
| 2 | 3-Bromo-1H-pyrazole | Phenylboronic acid | P1 (6-7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 83 | [1] |
| 3 | 4-Bromo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 95 | Adapted from[2] |
| 4 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 90 (µW) | 0.1 | ~90 | Adapted from[3] |
Note: The data presented is compiled from different studies and serves as a representative comparison. P1 is an XPhos-derived precatalyst.
Analysis of Performance:
The data indicates that pyrazole boronic acids and their halide counterparts are generally excellent substrates for Suzuki-Miyaura cross-coupling, affording high yields of the desired biaryl products. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction. For instance, the use of bulky phosphine ligands like SPhos can enhance catalytic activity, particularly with less reactive aryl chlorides.[1] Microwave-assisted protocols can dramatically reduce reaction times, a significant benefit in high-throughput synthesis settings.[3]
While specific data for this compound is not detailed in a comparative study, its structural similarity to other N-substituted pyrazole boronic acids suggests it will perform robustly under similar optimized conditions. The key benefit of using this reagent is not necessarily a dramatic increase in yield compared to other pyrazoles, but rather the direct incorporation of the valuable 1-cyclopropylpyrazole moiety.
Cost-Benefit Analysis: Is this compound Worth the Investment?
A crucial aspect of any synthetic campaign is the cost of starting materials. Boronic acids with unique substitution patterns are typically more expensive than simple, commercially available alternatives like phenylboronic acid.
| Reagent | Typical Purity | Price (USD/gram) | Supplier (Example) |
| 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester | >95% | ~$350 | Anichem |
| Phenylboronic acid | 95-98% | ~$5-10 | Multiple |
| 4-Methoxyphenylboronic acid | >95% | ~$10-20 | Multiple |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 95% | ~$70 | Sigma-Aldrich |
Cost Considerations:
As the table illustrates, there is a significant price premium for this compound and its pinacol ester compared to simpler aryl boronic acids and even other substituted pyrazole boronic acids. This higher cost is attributable to a more complex multi-step synthesis.
Benefit Justification:
The justification for the higher cost lies in the strategic value of the incorporated fragment:
-
Novelty and Intellectual Property: In drug discovery, the unique 1-cyclopropylpyrazole scaffold can be a key differentiator, leading to novel chemical matter with strong patent protection.
-
Improved Pharmacokinetic Properties: The cyclopropyl group is a well-established bioisostere for a methyl group or can be used to block metabolic hotspots, potentially leading to improved drug-like properties.
-
Synthetic Efficiency: While the reagent itself is more expensive, its use in a late-stage diversification strategy via a reliable and high-yielding Suzuki-Miyaura coupling can be more efficient than building the cyclopropylpyrazole ring system from scratch. This can save multiple synthetic steps, reducing overall labor and resource costs.
The decision to use this compound should be made on a case-by-case basis, weighing the project's goals and budget against the potential benefits of incorporating this specific structural motif. For early-stage discovery and lead optimization where novelty and improved properties are paramount, the higher cost can be readily justified.
Experimental Protocols
To provide a practical context, we present a representative experimental protocol for a Suzuki-Miyaura reaction using a substituted pyrazole, which can be adapted for this compound.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 4-Iodopyrazole
This protocol is adapted from a procedure for 4-iodo-1-methyl-1H-pyrazole and demonstrates a rapid and efficient method.[3]
Materials:
-
4-Halo-1-cyclopropylpyrazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add the 4-halo-1-cyclopropylpyrazole (e.g., 0.5 mmol), the arylboronic acid (0.55 mmol), Cs₂CO₃ (1.25 mmol), and Pd(PPh₃)₄ (0.01 mmol).
-
Add DME and water in a 3:1 ratio (e.g., 3 mL DME, 1 mL H₂O).
-
Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Place the vial in a microwave reactor and irradiate at 90-120°C for 10-30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To better understand the process, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for a microwave-assisted Suzuki-Miyaura coupling.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable, albeit premium-priced, building block for modern synthetic chemistry. Its primary advantage lies in the direct and efficient incorporation of the medicinally relevant 1-cyclopropylpyrazole moiety into complex molecules via the robust Suzuki-Miyaura cross-coupling reaction. While the initial cost of the reagent is higher than that of simpler boronic acids, this can be offset by increased synthetic efficiency in later stages and the significant value added in terms of novelty and potentially improved pharmacological properties of the final compounds. For research and development programs focused on creating novel therapeutics, the strategic benefits of using this compound often outweigh the initial procurement cost, making it a sound investment in the pursuit of innovative medicines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
